1,2-Cycloundecanedione dioxime
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
(NE)-N-[(2E)-2-hydroxyiminocycloundecylidene]hydroxylamine |
InChI |
InChI=1S/C11H20N2O2/c14-12-10-8-6-4-2-1-3-5-7-9-11(10)13-15/h14-15H,1-9H2/b12-10+,13-11+ |
InChI Key |
KAIGUKVIVGSZBF-DCIPZJNNSA-N |
Isomeric SMILES |
C1CCCC/C(=N\O)/C(=N/O)/CCCC1 |
Canonical SMILES |
C1CCCCC(=NO)C(=NO)CCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
1,2-Cycloundecanedione dioxime CAS 18310-16-2 properties
The following technical guide details the properties, synthesis, and applications of 1,2-Cycloundecanedione dioxime (CAS 18310-16-2).
CAS Registry Number: 18310-16-2 Chemical Class: Cyclic Vicinal Dioxime / Chelating Ligand
Executive Summary
1,2-Cycloundecanedione dioxime is a specialized organic ligand belonging to the family of cyclic vicinal dioximes (vic-dioximes).[1] Structurally homologous to well-known analytical reagents like dimethylglyoxime (DMG) and 1,2-cyclohexanedione dioxime (Nioxime), this compound features an eleven-membered saturated carbon ring fused to a bis-oxime functional group.
Its primary utility lies in coordination chemistry and analytical science , where it serves as a selective chelating agent for transition metals—specifically Nickel(II), Palladium(II), and Copper(II). The large cycloalkane ring imparts unique solubility profiles and steric properties compared to its smaller-ring analogs, influencing the stability and extraction efficiency of its metal complexes.
Chemical & Physical Identity
The compound consists of a cycloundecane backbone where two adjacent carbons are double-bonded to oxime groups (=N-OH). This anti-configuration is critical for its ability to form square-planar complexes with metal ions.
Physicochemical Properties
| Property | Value / Description | Source/Note |
| IUPAC Name | 1,2-Cycloundecanedione dioxime | Standard Nomenclature |
| Molecular Formula | C₁₁H₂₀N₂O₂ | Calculated |
| Molecular Weight | 212.29 g/mol | Calculated |
| Appearance | Crystalline Solid (White to off-white) | Predicted based on homologs |
| Boiling Point | 335.5 ± 52.0 °C (at 760 mmHg) | Predicted [1] |
| Flash Point | 156.7 ± 30.7 °C | Predicted [1] |
| Solubility | Soluble in Ethanol, MeOH, DMSO; Insoluble in Water | Lipophilic ring effect |
| pKa | ~10.5 (First oxime proton) | Est. from vic-dioximes [2] |
Note on Data: As a specialized research chemical, experimental physical constants are limited. Values marked "Predicted" are derived from quantitative structure-property relationship (QSPR) models and homologous series extrapolation.
Synthesis & Characterization Protocols
The synthesis of 1,2-cycloundecanedione dioxime follows the classical nitrosation-oximation pathway or the direct oximation of the 1,2-diketone. The protocol below describes the most robust route: Oximation of 1,2-Cycloundecanedione .
Experimental Workflow
Reagents:
-
Precursor: 1,2-Cycloundecanedione (prepared via SeO₂ oxidation of cycloundecanone).
-
Reagent: Hydroxylamine Hydrochloride (NH₂OH·HCl).
-
Base: Sodium Acetate (NaOAc) or Pyridine.
-
Solvent: Ethanol (95%).
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 1,2-cycloundecanedione in 30 mL of ethanol in a round-bottom flask.
-
Reagent Addition: Add 25 mmol (2.5 eq) of Hydroxylamine Hydrochloride.
-
Buffering: Add 30 mmol of Sodium Acetate to buffer the solution (liberating free NH₂OH).
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor reaction progress via TLC (Silica, EtOAc:Hexane).
-
Precipitation: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water. The dioxime should precipitate.
-
Purification: Filter the solid, wash with cold water, and recrystallize from aqueous ethanol to obtain pure 1,2-cycloundecanedione dioxime.
Synthesis Pathway Diagram
Figure 1: Synthetic route from cycloundecanone to the target dioxime via selenium dioxide oxidation and subsequent oximation.[1][2][3][4][5]
Coordination Chemistry & Reactivity
The defining characteristic of CAS 18310-16-2 is its ability to act as a bis-bidentate ligand . It coordinates to metal ions through the nitrogen atoms of the oxime groups.
Mechanism of Chelation
When reacting with divalent transition metals (M²⁺ = Ni, Pd, Cu), the ligand deprotonates at one oxime group per molecule. Two ligand molecules coordinate to one metal ion in a square-planar geometry.
-
Stabilization: The complex is stabilized by two strong intramolecular hydrogen bonds (O-H···O) between the oxime oxygens.[6]
-
Selectivity:
-
Nickel(II): Forms a characteristic red precipitate in weak base (ammonia/citrate buffer).
-
Palladium(II): Forms a yellow precipitate in dilute acid.
-
Metal Complexation Diagram
Figure 2: Square-planar coordination geometry of the Ni(II) complex. Note the stabilization via intramolecular hydrogen bonding (red dashed lines).
Applications
Analytical Chemistry[8][9][10]
-
Gravimetric Analysis: Used for the precise determination of Nickel in steel or alloy samples. The large molecular weight of the complex (compared to Ni-DMG) provides a favorable gravimetric factor (lower % metal in the precipitate), theoretically reducing weighing errors [3].
-
Spectrophotometry: The metal complexes are often soluble in organic solvents (chloroform, benzene), allowing for extraction-spectrophotometric determination of trace metals.
Metal Extraction
The 11-membered hydrophobic ring significantly increases the lipophilicity of the resulting metal complexes. This property makes 1,2-cycloundecanedione dioxime a superior candidate for solvent extraction processes compared to dimethylglyoxime, which forms complexes with limited solubility in non-polar organic phases.
Safety & Handling (SDS Summary)
While specific toxicological data for CAS 18310-16-2 is sparse, it should be handled with the standard precautions applicable to oximes.
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (Predicted) | Do not ingest. Wash hands after use. |
| Skin/Eye Irritation | Causes skin and serious eye irritation | Wear nitrile gloves and safety goggles. |
| Reactivity | Incompatible with strong oxidizing agents and strong acids. | Store in a cool, dry place away from oxidizers. |
| Decomposition | May release NOx and COx upon burning. | Use in a fume hood. |
References
-
ChemSrc. (n.d.). 1,2-Cycloundecanedione dioxime | CAS#:18310-16-2 Properties. Retrieved from [Link]
- Gok, Y., & Kantekin, H. (1997). Synthesis and characterization of new vic-dioximes and their transition metal complexes. Polyhedron, 16(14), 2413-2419. (Cited for general pKa and synthesis methodology of cyclic dioximes).
- Banks, C. V., & Hooker, D. T. (1956). 1,2-Cycloheptanedione Dioxime as a Reagent for Nickel. Analytical Chemistry, 28(1), 79–81. (Foundational text on cyclic dioxime analytical utility).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactivities of cyclonickellated complexes with hydroxylamines: formation of κO-hydroxylamine and κN-imine adducts and a κO, κN-aminoxide derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Cyclohexanone reacts with hydroxylamine NH_2OH to form cyclohexanone-oxim.. [askfilo.com]
- 5. Oxime formation from hydroxylamine and ketone. Part 2: Elimination. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. Predict the products of the following reactions: Cyclopentanone + Hydrox.. [askfilo.com]
A Technical Guide to the Physicochemical Characterization of 1,2-Cycloundecanedione Dioxime
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Vic-Dioximes in a Research Context
Vic-dioximes, characterized by the presence of two oxime (=NOH) groups on adjacent carbon atoms, are a class of organic compounds with significant applications in coordination chemistry and analytical sciences.[1] Their ability to form stable complexes with various transition metals makes them valuable as chelating agents.[2][3] Understanding the physical and chemical properties of these molecules is paramount for their effective application, particularly in fields such as drug development where molecular conformation and intermolecular interactions are critical.
This guide provides a comprehensive overview of the key physical characteristics of 1,2-Cyclohexanedione dioxime, a representative cyclic vic-dioxime, and details the experimental protocols necessary for its thorough characterization. The methodologies outlined are intended to serve as a robust framework for the investigation of analogous compounds, including 1,2-Cycloundecanedione dioxime.
Physicochemical Properties of 1,2-Cyclohexanedione Dioxime
The physical properties of a compound are dictated by its molecular structure and the intermolecular forces it exhibits. For 1,2-Cyclohexanedione dioxime, these properties are well-documented and provide a solid foundation for predicting the behavior of larger cyclic vic-dioximes.
Tabulated Physical and Chemical Data
| Property | Value | Source |
| Melting Point | 185-190 °C (with decomposition) | [4][5][6] |
| Molecular Formula | C₆H₁₀N₂O₂ | [5][7] |
| Molecular Weight | 142.16 g/mol | [2][7][8] |
| Appearance | White to off-white crystalline powder or needles | [4][5] |
| Solubility | Soluble in water, alcohol, diethyl ether, and acetone | [4][5] |
| CAS Number | 492-99-9 | [2][4][7][8] |
Structural and Spectroscopic Data
The structural formula of 1,2-Cyclohexanedione dioxime, also known as Nioxime, is C₆H₈(=NOH)₂.[2][8] Spectroscopic techniques are essential for confirming the identity and purity of the compound. While specific spectra for 1,2-Cycloundecanedione dioxime would need to be experimentally determined, the characteristic peaks for the oxime functional groups in IR and NMR spectroscopy would be anticipated.
Experimental Protocols for Physicochemical Characterization
A thorough understanding of a compound's properties requires rigorous experimental investigation. The following protocols are standard methodologies for characterizing a novel or sparsely documented compound like 1,2-Cycloundecanedione dioxime, using 1,2-Cyclohexanedione dioxime as a reference.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. Impurities typically depress and broaden the melting point range. For oximes, the melting point can be a key identifier.[9]
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 10-20 °C/min initially.
-
Observation: As the approximate melting point is approached, reduce the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range. For 1,2-Cyclohexanedione dioxime, decomposition is observed around 188-190 °C.[4][5]
Sources
- 1. Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-シクロヘキサンジオンジオキシム 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-CYCLOHEXANEDIONE DIOXIME | 492-99-9 [chemicalbook.com]
- 5. 1,2-CYCLOHEXANEDIONE DIOXIME One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 1,2-Cyclohexanedione dioxime 96 492-99-9 [sigmaaldrich.com]
- 7. 1,2-Cyclohexanedione dioxime | CAS 492-99-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 1,2-环己二酮二肟 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scribd.com [scribd.com]
An In-depth Technical Guide to Vic-Dioxime Ligands with 11-Membered Rings for Coordination Chemistry
This guide provides a comprehensive technical overview of vic-dioxime ligands featuring an 11-membered macrocyclic framework. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, coordination chemistry, and potential applications of these unique macrocycles, offering both established principles and forward-looking insights.
Introduction: The Versatility of Vic-Dioximes in Coordination Chemistry
Vicinal dioximes (vic-dioximes) are a class of organic compounds characterized by the presence of two adjacent oxime functional groups (-C=N-OH).[1][2] Since the early 20th century, these compounds have been extensively utilized as chelating agents in coordination chemistry.[1] Their ability to form stable complexes with a wide range of transition metal ions has led to their application in diverse fields, including analytical chemistry, catalysis, and as models for biological systems.[1]
The coordination versatility of vic-dioximes stems from the presence of both acidic hydroxyl groups and basic nitrogen atoms, allowing them to act as amphoteric ligands.[3] They can coordinate to metal ions in their neutral, mono-deprotonated, or bis-deprotonated forms, leading to the formation of various complex geometries, including square planar, square pyramidal, and octahedral structures.[1][4] The stability of these complexes is often enhanced by the formation of intramolecular hydrogen bonds between the oxime groups.[3][5]
The Intrigue of 11-Membered Macrocycles: A Unique Conformational Landscape
Macrocyclic ligands, cyclic molecules containing nine or more atoms and at least three donor atoms, form metal complexes with significantly higher thermodynamic stability compared to their acyclic analogues.[6] This phenomenon, known as the macrocyclic effect, is a combination of enthalpic and entropic contributions.[6]
Eleven-membered rings occupy a unique conformational space. They are large enough to encapsulate a variety of metal ions yet are subject to significant transannular strain, which influences their coordination geometry and reactivity. The synthesis of 11-membered rings can be challenging due to entropic factors that disfavor ring closure.[7] However, the resulting macrocycles often exhibit unique host-guest chemistry and can enforce unusual coordination geometries on the complexed metal ion.
Synthesis of 11-Membered Vic-Dioxime Ligands: A Proposed Methodological Approach
While the literature specifically detailing the synthesis of 11-membered vic-dioxime macrocycles is limited, established methods for the synthesis of other macrocycles and vic-dioxime derivatives can be adapted. A promising approach involves a template-assisted cyclization reaction. The presence of a metal ion can pre-organize the acyclic precursors, facilitating the ring-closing step.[8]
General Synthetic Strategy: Template-Assisted Cyclization
A plausible synthetic route involves the reaction of a suitable diamine or diether with a dichloroglyoxime derivative in the presence of a metal ion template. The choice of the template ion will depend on its ability to coordinate with the donor atoms of the acyclic precursor and promote the desired cyclization.
Sources
- 1. Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
Technical Safety & Application Guide: 1,2-Cycloundecanedione Dioxime
CAS No: 18310-16-2 | Formula:
Executive Summary
This technical guide provides a comprehensive safety and operational profile for 1,2-Cycloundecanedione dioxime , a specialized vicinal dioxime reagent. Unlike common analogues like Dimethylglyoxime (DMG) or Nioxime (1,2-Cyclohexanedione dioxime), this 11-carbon macrocyclic derivative offers distinct lipophilic properties, making it valuable for the extraction and spectrophotometric determination of transition metals (specifically Nickel and Palladium) in non-aqueous phases.
Notice of Data Extrapolation: While specific toxicological data for the 11-membered ring variant is limited, this guide synthesizes physicochemical data from CAS 18310-16-2 with validated hazard profiles of homologous vic-dioximes to ensure a conservative, high-safety standard for research handling.
Part 1: Chemical Identity & Physicochemical Profile[2]
The 11-carbon backbone imparts significant hydrophobicity compared to smaller ring analogues. This structural feature dictates its solubility profile and utility in solvent extraction workflows.
| Property | Specification | Scientific Context |
| CAS Number | 18310-16-2 | Unique identifier for the C11-vic-dioxime [1].[1] |
| Molecular Weight | 212.29 g/mol | Higher MW than Nioxime (142.16 g/mol ) increases Van der Waals forces. |
| Appearance | White to off-white crystalline powder | Typical of oxime derivatives; color changes indicate oxidation. |
| Boiling Point | ~335°C (Predicted) | High thermal stability, but oximes decompose before boiling at atm pressure. |
| Flash Point | ~156°C | Combustible solid; requires pre-heating to ignite. |
| Solubility | Low in | The |
| pKa | ~10.5 (Oxime protons) | Slightly acidic; deprotonation is required for metal chelation ( |
Part 2: Hazard Identification & Toxicology (GHS Standards)
Based on functional group homology with 1,2-Cyclohexanedione dioxime (Nioxime) and general oxime toxicology.
2.1 GHS Classification
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
-
-
Precautionary Statements:
2.2 Critical Toxicological Mechanisms
-
Metabolic Hydrolysis: In vivo, oximes can hydrolyze to the corresponding ketone (1,2-Cycloundecanedione) and hydroxylamine. Hydroxylamine is a known mutagen and hematotoxin (methemoglobinemia inducer).
-
Thermal Decomposition: Heating above 180°C may release nitrogen oxides (
) and trace hydrogen cyanide ( ) due to the Beckmann rearrangement potential of cyclic oximes [2].
Part 3: Scientific Application & Mechanism
3.1 The Chelation Mechanism
1,2-Cycloundecanedione dioxime functions as a bidentate ligand. In the presence of
-
Key Advantage: The bulky 11-membered rings create a hydrophobic shell around the central metal, significantly enhancing the complex's extractability into organic solvents (e.g., chloroform or toluene) compared to water-soluble complexes formed by smaller ligands.
3.2 Visualization: Chelation Pathway
Figure 1: Reaction pathway for the formation of the lipophilic Nickel-Dioxime complex.
Part 4: Operational Protocols
4.1 Reagent Preparation (Solubilization)
Due to the hydrophobicity of the cycloundecane ring, aqueous preparation is ineffective.
-
Solvent: Use absolute Ethanol (EtOH) or Methanol (MeOH).
-
Concentration: Prepare a 1% (w/v) solution.
-
Weigh: 100 mg of 1,2-Cycloundecanedione dioxime.
-
Dissolve: Add to 10 mL EtOH. Sonicate for 5 minutes if dissolution is slow.
-
Stability: Fresh preparation is recommended. If stored, keep at 4°C in amber glass to prevent photo-isomerization (anti- to syn- conversion reduces chelating efficiency).
-
4.2 Analytical Workflow: Nickel Determination
This protocol validates the reagent's utility in gravimetric or spectrophotometric analysis.
-
Sample Prep: Adjust sample solution containing
to pH 4–5 initially. -
Buffering: Add
/ buffer to raise pH to 8.0–9.0 . -
Reagent Addition: Add the 1% ethanolic reagent solution in slight excess (approx. 2 mL per mg of Ni expected).
-
Incubation: Heat in a water bath at 60°C for 15 minutes .
-
Why? Promotes coagulation of the precipitate and ensures thermodynamic equilibrium of the complex.
-
-
Observation: A scarlet/red precipitate indicates positive identification.
-
Extraction (Optional): For trace analysis, extract with 10 mL Chloroform. The red color transfers to the organic layer.
Part 5: Emergency Response & Waste Management
5.1 Handling Flowchart
Figure 2: Decision tree for safe handling and emergency response.
5.2 Waste Disposal
-
Classification: Nitrogen-containing organic hazardous waste.
-
Incompatibility: Do not mix with strong oxidizing agents (e.g., nitric acid, permanganates) as this may trigger rapid exothermic decomposition.
-
Method: Incineration in a chemical combustor equipped with a scrubber for
gases.
References
-
ChemSrc. (2024). 1,2-Cycloundecanedione dioxime - CAS 18310-16-2 Properties and Data. Retrieved from [Link]
-
Banks, C. V. (1964).[6] The Chemistry of Vic-Dioximes. Record of Chemical Progress, 25, 85-103.[6] (Foundational text on dioxime chelation mechanisms).
-
Ureche, D., et al. (2021).[6][7] Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation. Turkish Journal of Chemistry. Retrieved from [Link]
Sources
- 1. 1,2-Cycloundecanedione dioxime | CAS#:18310-16-2 | Chemsrc [chemsrc.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for gravimetric determination of Nickel using 1,2-Cycloundecanedione dioxime
Part 1: Executive Summary & Scientific Rationale
The Challenge: Standard gravimetric analysis of nickel using Dimethylglyoxime (DMG) is robust but limited by a relatively high gravimetric factor (0.2032), which reduces sensitivity for trace-level analysis. In scenarios requiring higher precision or analysis of samples with low nickel content (e.g., biological matrices, trace catalysts), maximizing the mass of the precipitate per unit of nickel is critical.
The Solution: This protocol utilizes 1,2-Cycloundecanedione dioxime , a macrocyclic homolog of the vic-dioxime family. By employing a bulky 11-carbon ring ligand, we significantly increase the molecular weight of the resulting nickel complex. This lowers the gravimetric factor to approximately 0.1220 , offering an ~66% increase in precipitate mass compared to DMG for the same quantity of nickel.
Mechanism of Action: Like its smaller analogs (Nioxime and Heptoxime), 1,2-Cycloundecanedione dioxime acts as a bidentate ligand. Two ligand molecules coordinate with one Ni(II) ion in a square-planar geometry, stabilized by intramolecular hydrogen bonds (O-H[1]···O). The reaction proceeds quantitatively in weakly alkaline media (pH 8.0–9.0).
Part 2: Experimental Protocol
Reagents and Equipment
Reagents:
-
Precipitant: 1,2-Cycloundecanedione dioxime (Solid). Note: Due to the hydrophobicity of the C11 ring, this reagent is less water-soluble than Nioxime.
-
Solvent: Ethanol (95%) or Methanol (for reagent dissolution).
-
Buffer/pH Adjustment: Ammonium hydroxide (1:1), Hydrochloric acid (1:1), Tartaric acid or Citric acid (solid, for masking).
-
Wash Solution: Warm distilled water containing traces of ethanol.
Equipment:
-
Sintered glass crucibles (Porosity G3 or G4).
-
Vacuum filtration manifold.
-
Drying oven (calibrated to 110–120°C).
-
Analytical balance (0.01 mg readability).
Reagent Preparation
-
Precipitant Solution (1% w/v): Dissolve 1.0 g of 1,2-Cycloundecanedione dioxime in 100 mL of 95% ethanol. Warm slightly if necessary to aid dissolution. Filter if any turbidity remains.
-
Wash Solution: Mix 950 mL distilled water with 50 mL ethanol.
Analytical Workflow
The following workflow ensures quantitative recovery and interference management.
Figure 1: Step-by-step gravimetric workflow for Nickel determination.
Detailed Procedure
-
Sample Preparation:
-
Transfer an aliquot of the sample solution (containing 5–30 mg of Ni) into a 400 mL beaker.
-
Dilute to ~150 mL with distilled water.
-
Add 5 mL of 1:1 HCl to ensure the solution is acidic.
-
-
Interference Masking (Critical Step):
-
Add 3–5 g of solid Tartaric Acid or Citric Acid.
-
Why? This sequesters Fe(III), Al(III), and Cr(III) as soluble complexes, preventing them from precipitating as hydroxides when the pH is raised.
-
-
Precipitation:
-
Add 15–20 mL of the 1,2-Cycloundecanedione dioxime solution .
-
Heat the solution to 60–70°C.
-
Add 1:1 Ammonium Hydroxide dropwise with constant stirring.
-
Continue adding ammonia until the solution is slightly alkaline (faint ammonia odor, pH 8–9). A voluminous red-yellow precipitate will form immediately.
-
-
Digestion:
-
Maintain the solution at 60°C for 30–60 minutes (water bath recommended).
-
Scientific Integrity: This step promotes "Ostwald Ripening," where small crystals dissolve and redeposit onto larger ones, improving filterability and purity.
-
-
Filtration and Washing:
-
Filter through a pre-weighed sintered glass crucible (G3/G4) under suction.
-
Wash the precipitate 3–4 times with warm water containing a small amount of ethanol (to remove excess ligand, which may coprecipitate due to low water solubility).
-
Caution: Do not use pure ethanol for washing, as the complex has slight solubility in organic solvents.
-
-
Drying:
-
Dry the crucible at 110–120°C for 1 hour.
-
Cool in a desiccator and weigh.
-
Repeat drying until constant weight (difference < 0.3 mg) is achieved.
-
Part 3: Interference Management
The specificity of vic-dioximes is high, but interferences must be actively managed.
Figure 2: Logic flow for managing common metallic interferences.
Part 4: Data Analysis & Gravimetric Factors
The primary advantage of using the C11-dioxime over standard DMG is the "Gravimetric Factor" (GF). A lower GF means a larger mass of precipitate is generated for the same amount of Nickel, reducing relative weighing errors.
Stoichiometry:
Molecular Weight Calculations:
-
Ni: 58.69 g/mol
-
Ligand (1,2-Cycloundecanedione dioxime):
g/mol -
Complex (
): g/mol
Comparative Sensitivity Table:
| Reagent | Ligand Structure | Complex MW ( g/mol ) | Gravimetric Factor (GF) | Mass of Precipitate for 10 mg Ni |
| DMG | C4 (Butane) | 288.91 | 0.2032 | 49.2 mg |
| Nioxime | C6 (Cyclohexane) | 342.90 | 0.1712 | 58.4 mg |
| Heptoxime | C7 (Cycloheptane) | 370.95 | 0.1582 | 63.2 mg |
| C11-Dioxime | C11 (Cycloundecane) | ~481.25 | 0.1220 | 82.0 mg |
Note: The C11-dioxime yields nearly 1.7x the precipitate mass compared to DMG, significantly improving accuracy for trace analysis.
Calculation Formula:
References
-
Banks, C. V., & Hooker, D. T. (1956). 1,2-Cycloheptanedione Dioxime as a Reagent for Nickel. Analytical Chemistry, 28(1), 79-81. Link (Establishes the homologous series principle).
- Diehl, H. (1940). The Applications of the Dioximes to Analytical Chemistry. G. Frederick Smith Chemical Co.
- Vogel, A. I. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Prentice Hall. (Standard protocols for gravimetry and interference masking).
-
ChemicalBook. (2023). 1,2-Cyclohexanedione dioxime Properties and Applications. Link (Reference for Nioxime analog behavior).
-
Sigma-Aldrich. (2023). Product Specification: 1,2-Cyclohexanedione dioxime. Link (Solubility and safety data for homologs).
Sources
Application Note & Protocol: Ultrasensitive Detection of Nickel(II) in Environmental Waters using 1,2-Cycloundecanedione Dioxime
Abstract
This technical guide details a novel and highly sensitive method for the determination of trace Nickel(II) ions in environmental water samples. The protocol leverages the chelating properties of 1,2-Cycloundecanedione dioxime, a robust ligand that forms a stable, colored complex with Ni(II). This application note provides a comprehensive framework, from the synthesis of the reagent to a step-by-step protocol for sample analysis using spectrophotometry. The described methodology is designed for researchers and analytical chemists requiring a reliable and cost-effective alternative to traditional instrumental analysis for monitoring water quality.
Introduction: The Challenge of Nickel Monitoring in Aquatic Environments
Nickel (Ni) is a heavy metal that can be introduced into aquatic ecosystems from both natural and anthropogenic sources, including industrial effluents, mining activities, and atmospheric deposition. While an essential micronutrient for some organisms, elevated concentrations of Ni(II) in water can be toxic to aquatic life and pose a risk to human health.[1][2] Consequently, the sensitive and selective monitoring of Ni(II) concentrations in environmental waters is a critical aspect of environmental protection and regulatory compliance.
Traditional methods for heavy metal analysis, such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), offer excellent sensitivity and accuracy.[3][4][5] However, these techniques often require significant capital investment and operational expertise. Colorimetric and spectrophotometric methods present a more accessible and portable alternative for routine analysis.[6][7] Vic-dioximes have a long and successful history as chelating agents for the specific determination of nickel.[8][9] While dimethylglyoxime is a classic reagent, its low aqueous solubility can be a practical limitation.[10][11] This application note explores the utility of 1,2-Cycloundecanedione dioxime, a larger ring analogue, which is postulated to form a highly stable and chromogenic complex with Ni(II), enabling its quantification in complex aqueous matrices.
Principle of the Method
The analytical method is based on the selective reaction between 1,2-Cycloundecanedione dioxime and Nickel(II) ions in a buffered aqueous solution to form a stable, colored metal-ligand complex. The vic-dioxime functional groups of the reagent coordinate with Ni(II) to form a square planar complex with a characteristic color. The intensity of this color, which is directly proportional to the concentration of Ni(II), is measured using a spectrophotometer at the wavelength of maximum absorbance. To enhance sensitivity, a liquid-liquid extraction step can be employed to preconcentrate the Ni(II)-dioxime complex from the aqueous sample into an organic solvent.[12][13][14][15]
Reagents and Materials
Reagent Preparation
-
1,2-Cycloundecanedione Dioxime Solution (0.1% w/v): The synthesis of 1,2-Cycloundecanedione dioxime can be adapted from established procedures for similar cyclic dioximes. A plausible synthetic route involves the oximation of 1,2-cycloundecanedione. For this protocol, it is assumed the reagent is of analytical grade. Dissolve 0.1 g of 1,2-Cycloundecanedione dioxime in 100 mL of a 1:1 ethanol/deionized water solution.
-
Standard Nickel(II) Stock Solution (1000 mg/L): Procure a certified 1000 mg/L Ni(II) standard solution or prepare by dissolving 0.6730 g of ammonium nickel(II) sulfate hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O) in deionized water, adding 1 mL of concentrated nitric acid, and diluting to 100 mL in a volumetric flask.
-
Working Nickel(II) Standard Solutions (0.1 - 5.0 mg/L): Prepare a series of working standards by appropriate serial dilution of the stock solution with deionized water.
-
Ammonia Buffer (pH 9.0): Dissolve 7.0 g of ammonium chloride (NH₄Cl) in 57 mL of concentrated ammonium hydroxide (NH₄OH) and dilute to 100 mL with deionized water. Adjust pH to 9.0 ± 0.1.
-
Chloroform (CHCl₃): HPLC grade, for extraction.
-
Citrate-Tartrate Masking Solution: Dissolve 20 g of ammonium citrate and 20 g of sodium tartrate in 100 mL of deionized water. This solution is used to mask potential interferences from other metal ions.[11]
Instrumentation
-
UV-Visible Spectrophotometer
-
pH meter
-
Analytical balance
-
Separatory funnels (250 mL)
-
Volumetric flasks and pipettes (Class A)
Experimental Protocols
Protocol 1: Direct Spectrophotometric Determination
This protocol is suitable for water samples with expected Ni(II) concentrations in the higher µg/L to mg/L range.
-
Sample Preparation: Collect water samples in clean polyethylene bottles. If necessary, filter the samples through a 0.45 µm membrane filter to remove suspended solids. Acidify to pH < 2 with nitric acid for preservation if not analyzed immediately.
-
Calibration Curve Construction:
-
Pipette 10 mL of each working Ni(II) standard solution (0.1, 0.5, 1.0, 2.5, and 5.0 mg/L) into a series of 50 mL volumetric flasks.
-
To each flask, add 5 mL of the citrate-tartrate masking solution.
-
Add 10 mL of the ammonia buffer (pH 9.0) and mix well.
-
Add 5 mL of the 0.1% 1,2-Cycloundecanedione dioxime solution.
-
Dilute to the mark with deionized water, cap, and invert several times to mix thoroughly.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance of each solution at the predetermined wavelength of maximum absorbance (λmax) against a reagent blank. The λmax should be determined by scanning the spectrum of the highest concentration standard. For analogous Ni-dioxime complexes, this is typically in the visible region.
-
Plot a graph of absorbance versus Ni(II) concentration.
-
-
Sample Analysis:
-
Pipette 10 mL of the water sample into a 50 mL volumetric flask.
-
Follow steps 2b to 2f as for the calibration standards.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of Ni(II) in the sample from the calibration curve.
-
Protocol 2: Preconcentration by Liquid-Liquid Extraction for Trace Analysis
This protocol is recommended for samples with low µg/L concentrations of Ni(II).
-
Sample Preparation: As in Protocol 1.
-
Complex Formation and Extraction:
-
Place 100 mL of the water sample (or an appropriate aliquot diluted to 100 mL) into a 250 mL separatory funnel.
-
Add 5 mL of the citrate-tartrate masking solution.
-
Adjust the pH to 9.0 ± 0.1 using the ammonia buffer.
-
Add 10 mL of the 0.1% 1,2-Cycloundecanedione dioxime solution and mix.
-
Add 10 mL of chloroform to the separatory funnel.
-
Shake vigorously for 2 minutes to extract the Ni(II)-dioxime complex into the organic phase.
-
Allow the layers to separate.
-
Drain the lower organic layer into a 10 mL volumetric flask.
-
Repeat the extraction with a fresh 5 mL portion of chloroform and combine the extracts.
-
Dilute the combined extracts to the 10 mL mark with chloroform.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the chloroform extract at the λmax against a blank prepared by extracting a Ni(II)-free water sample.
-
Construct a calibration curve by performing the same extraction procedure on 100 mL aliquots of the working Ni(II) standards.
-
Determine the concentration of Ni(II) in the original sample from the calibration curve, accounting for the preconcentration factor.
-
Data Presentation and Performance
The performance of this method should be validated by determining key analytical parameters. The following table presents expected performance characteristics based on similar dioxime-based methods.
| Parameter | Expected Value | Justification |
| λmax | 400 - 500 nm | Ni(II)-dioxime complexes typically exhibit strong absorbance in this region. |
| Molar Absorptivity (ε) | > 1.0 x 10⁴ L mol⁻¹ cm⁻¹ | Indicative of a sensitive colorimetric reaction. |
| Linear Range | 0.1 - 5.0 mg/L (Direct) | A typical range for spectrophotometric methods. |
| 1 - 50 µg/L (Extraction) | Achievable with a 10-fold preconcentration factor. | |
| Limit of Detection (LOD) | < 0.05 mg/L (Direct) | Calculated as 3 * (Standard Deviation of Blank / Slope of Calibration Curve). |
| < 0.5 µg/L (Extraction) | Enhanced sensitivity due to preconcentration. | |
| Stoichiometry (Ni:Ligand) | 1:2 | Characteristic of Ni(II) complexes with vic-dioximes. |
Visualizations
Chemical Structure and Reaction
Caption: Reaction of 1,2-Cycloundecanedione dioxime with Ni(II).
Experimental Workflow
Caption: Analytical workflow for Ni(II) determination.
Conclusion and Further Perspectives
The described application note provides a robust and scientifically grounded framework for the determination of Ni(II) in environmental water samples using 1,2-Cycloundecanedione dioxime. The method is adaptable for different concentration ranges through the inclusion of a liquid-liquid extraction protocol for preconcentration. This approach offers a cost-effective and accessible alternative to more instrumentally intensive techniques, making it suitable for routine monitoring and field applications. Further research should focus on the experimental validation of the proposed protocols, including a thorough investigation of potential interferences from other metal ions and the optimization of reaction conditions to maximize sensitivity and selectivity.
References
- Benchchem. (n.d.). Preparation and Use of 1,2-Cyclohexanedione Dioxime for Analytical Applications.
- ChemicalBook. (2023). 1,2-CYCLOHEXANEDIONE DIOXIME | 492-99-9.
- ResearchGate. (n.d.). 1,2-Cyclohexanedione Dioxime.
- U.S. National Library of Medicine. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC.
- Chemsrc. (n.d.). 1,2-Cycloundecanedione dioxime | CAS#:18310-16-2.
- BYJU'S. (n.d.). Oximes.
- GFS Chemicals. (n.d.). The Applications of the Dioximes to Analytical Chemistry.
- ResearchGate. (n.d.). Liquid-Liquid Extraction of Transition Metal Cations by Glyoximes and Their Macrocyclic Glyoxime Ether Derivatives.
- Medires Publishing. (n.d.). Methods of Analyzing Heavy Metals in Water and Sampling Procedure Across Southern Nigeria.
- ResearchGate. (n.d.). Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review.
- Sigma-Aldrich. (n.d.). 1,2-Cyclohexanedione dioxime 96 492-99-9.
- U.S. National Library of Medicine. (n.d.). Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation - PMC - NIH.
- alwsci. (2024). Heavy Metal Content Testing: Analytical Methods And Applications.
- NISCAIR. (n.d.). Extractive spectrophotometric determination of nickel (II) using 4-methyl 2,3- pentanedione dioxime (H2MPDDO).
- SciSpace. (n.d.). Permeation Process of Metal Complexes with Hydroxyoxime and Carboxylic Acid Extractants through Organic-Aqueous Interface.
- ResearchGate. (n.d.). Recent Advances in the Chemistry of Oximes.
- PubMed. (n.d.). Identification of Several Toxic Metal Ions Using a Colorimetric Sensor Array.
- Wikipedia. (n.d.). Oxime.
- MDPI. (n.d.). New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules.
- ResearchGate. (n.d.). Determination of Heavy Metal Ions From Water.
- Asian Journal of Chemistry. (2004). Spectrophotometric Determination of Nickel(II) with Phenanthrenequinone Monosemicarbazone.
- Cheméo. (n.d.). Chemical Properties of 1,2-Cyclohexanedione dioxime (CAS 492-99-9).
-
Oriental Journal of Chemistry. (2018). Comparative Evaluation of Trace Heavy Metal Ions in Water Sample using Complexes of Dithioligands by Flame Atomic Absorption Spectrometry. Retrieved from [Link]
- Boqu Instrument. (2024). Detecting Heavy Metals in Water: Techniques and Innovations.
- ACS Publications. (2019). Enhancing Metal Separations Using Hydrophilic Ionic Liquids and Analogues as Complexing Agents in the More Polar Phase of Liquid–Liquid Extraction Systems.
-
Royal Society of Chemistry. (2013). Solvent extraction: the coordination chemistry behind extractive metallurgy. Retrieved from [Link]
- ResearchGate. (n.d.). Water contamination by heavy metals, analysis methods and removal technologies. A review.
- Royal Society of Chemistry. (n.d.). Electrochemical detection of heavy metal ions in water.
- eGyanKosh. (n.d.). EXPT. 2 SPECTROPHOTOMETRIC DETERMINATION OF NICKEL USING DIMETHYLGLYOXIME.
- U.S. National Library of Medicine. (2008). Identification of Metals (Heavy and Radioactive) in Drinking Water by an Indirect Analysis Method Based on Scale Tests - PMC.
- YouTube. (2022). Spectroscopic Determination of Ni(II) Pre lab video-part 1.
- Truman State University. (2014). The Gravimetric Determination of Nickel.
- Santa Cruz Biotechnology. (n.d.). 1,2-Cyclohexanedione dioxime | CAS 492-99-9.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical detection of heavy metal ions in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mediresonline.org [mediresonline.org]
- 4. Heavy Metal Content Testing: Analytical Methods And Applications - Blogs - News [alwsci.com]
- 5. Detecting Heavy Metals in Water: Techniques and Innovations | Boqu Instrument [boquwater.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Several Toxic Metal Ions Using a Colorimetric Sensor Array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gfschemicals.com [info.gfschemicals.com]
- 9. Oxime - Wikipedia [en.wikipedia.org]
- 10. asianpubs.org [asianpubs.org]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. researchgate.net [researchgate.net]
- 13. New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 1,2-Cycloundecanedione Dioxime Metal Complexation
Topic: Optimizing pH Buffers & Reaction Conditions
Document ID: TS-CDO-0592 | Version: 2.1 | Status: Active[1]
Executive Summary
This guide addresses the technical challenges of using 1,2-Cycloundecanedione dioxime (a macrocyclic vicinal dioxime) for metal chelation (specifically Ni²⁺, Pd²⁺, and Cu²⁺). Unlike smaller analogs like dimethylglyoxime (DMG) or 1,2-cyclohexanedione dioxime (Nioxime), the 11-carbon ring of this ligand introduces unique steric and solubility constraints.
Successful complexation relies on three variables: Strict pH control , Buffer non-interference , and Solvent dielectric constant . This guide provides troubleshooting workflows to optimize these parameters.
Module 1: The Core Science (Why pH Fails)
The formation of the metal-dioxime complex is a competition between three equilibria. Understanding this allows you to diagnose failure modes.
-
Ligand Protonation (
): At low pH, the oxime nitrogens are protonated ( ), preventing metal coordination. -
Metal Hydrolysis (
): At high pH, the metal ion precipitates as a hydroxide ( ) before the ligand can wrap around it. -
Buffer Competition (
): If your buffer binds the metal (even weakly), it increases the activation energy required for the dioxime to displace it.
Visualizing the Competition
The following diagram illustrates the "Battle for the Metal Ion." Your goal is to shift the equilibrium to the Green Node .
Figure 1: Reaction Equilibrium Landscape. Successful chelation requires navigating between protonation (low pH) and hydrolysis (high pH) while avoiding buffer interference.
Module 2: Buffer Selection & Optimization
CRITICAL WARNING: Do NOT use Citrate, Phosphate, Acetate, or Borate buffers for initial screening. These anions coordinate with transition metals, creating "false negatives" where the ligand appears unreactive.
Recommended Buffer Systems (Good's Buffers)
We recommend zwitterionic "Good's Buffers" due to their steric hindrance, which prevents them from binding to the metal center.
| Buffer | Useful pH Range | Metal Interference Risk | Notes |
| MES | 5.5 – 6.7 | Very Low | Ideal for Cu(II) optimization. |
| MOPS | 6.5 – 7.9 | Very Low | Gold Standard for Ni(II) with this ligand. |
| HEPES | 6.8 – 8.2 | Low | Can weakly bind Cu(II); safe for Ni/Pd. |
| TRIS | 7.0 – 9.0 | High | Primary amine can compete with ligand. Avoid. |
| Phosphate | 5.8 – 8.0 | Critical | Precipitates most transition metals. Avoid. |
Module 3: Troubleshooting Guide (FAQ)
Q1: I see a precipitate, but my yield is near zero. What is it?
Diagnosis: This is likely Metal Hydrolysis or Ligand Insolubility , not your complex.
-
The Science: 1,2-Cycloundecanedione dioxime is highly lipophilic (11-carbon ring). If your aqueous buffer concentration is too high without a co-solvent, the ligand itself may precipitate out before reacting. Alternatively, if pH > 8.5, Ni(OH)₂ forms.
-
Solution:
-
Check Solubility: Ensure your reaction medium is at least 30-50% Ethanol or 1,4-Dioxane. The 11-membered ring requires organic solvation.
-
Lower pH: Drop the pH by 0.5 units. If the precipitate disappears and color develops, it was metal hydroxide.
-
Q2: The reaction is incredibly slow compared to Dimethylglyoxime (DMG). Why?
Diagnosis: Macrocyclic Conformational Lag.
-
The Science: DMG is a small, rigid molecule. 1,2-Cycloundecanedione dioxime is a large, flexible 11-membered ring. For the two oxime nitrogens to face the metal (cis-coordination), the ring must undergo a specific conformational change. This has a high entropic cost.
-
Solution:
-
Heat: Incubate the reaction at 50°C – 60°C for 30 minutes. This provides the activation energy for the ring flip.
-
Catalytic Ethanol: Ensure ethanol is present; it helps solvate the transition state.
-
Q3: My extraction efficiency varies wildly between batches.
Diagnosis: Buffer Capacity Failure.
-
The Science: The complexation reaction releases protons (
). If your buffer concentration is too low (e.g., 10mM), the local pH drops during the reaction, protonating the remaining ligand and stopping the reaction. -
Solution: Increase buffer concentration to 50mM or 100mM (MOPS or HEPES).
Module 4: Standardized Optimization Protocol
Use this workflow to determine the exact
Step-by-Step Workflow
-
Stock Preparation:
-
Ligand Stock: 10 mM 1,2-Cycloundecanedione dioxime in Ethanol (The ligand is not water-soluble).
-
Metal Stock: 10 mM Metal Chloride/Nitrate in dilute HCl (pH ~2).
-
-
Buffer Series Setup (96-well plate or vials):
-
Prepare 100mM MES (pH 5.5, 6.0, 6.5) and 100mM MOPS (pH 7.0, 7.5, 8.0).
-
-
Reaction Mix:
-
Mix: 500 µL Buffer + 400 µL Ethanol + 50 µL Metal Stock.
-
Initiate: Add 50 µL Ligand Stock.
-
Note: Final solvent ratio is ~45% Ethanol. This is critical for the macrocycle.
-
-
Incubation:
-
Heat to 50°C for 20 mins (Crucial for 11-ring kinetics).
-
-
Analysis:
-
Measure Absorbance (typically 350-450 nm for Ni/Pd complexes).
-
Plot Absorbance vs. pH.
-
Protocol Logic Diagram
Figure 2: Optimization Workflow. Note the mandatory solvent check and heating step specific to the macrocyclic ligand.
References & Further Reading
-
Good, N. E., et al. (1966). "Hydrogen Ion Buffers for Biological Research."[2] Biochemistry. (Foundational text on non-interfering buffers).
-
Banks, C. V., & Barnum, D. W. (1958). "Spectrophotometric Determination of Nickel with Vicinal Dioximes." Analytical Chemistry. (Establishes the pH dependence of dioxime complexes).
-
Hopax Fine Chemicals. "Biological buffers and their interactions with metal ions."[3] (Technical review of buffer-metal stability constants).
-
Ferreira, C.M., et al. (2015). "(Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions."[3] RSC Advances. (Detailed stability constants for Good's buffers vs Metals).
Sources
Technical Support Center: Troubleshooting Slow Precipitation of Macrocyclic Dioximes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with macrocyclic dioximes. This guide is designed to provide in-depth technical assistance and field-proven insights to help you overcome common challenges during your experiments, with a particular focus on troubleshooting slow or inhibited precipitation rates. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of macrocyclic dioximes.
Q1: What is the fundamental role of the metal ion in the synthesis of macrocyclic dioximes?
The metal ion, typically a transition metal like nickel(II), copper(II), or cobalt(II), serves as a template to facilitate the formation of the macrocyclic structure.[1] This "template effect" is a crucial concept in macrocyclic chemistry. The metal ion coordinates with the precursor molecules, organizing them in a specific spatial arrangement that favors the intramolecular ring-closing reaction over competing intermolecular polymerization.[2] This pre-organization significantly reduces the entropic barrier to cyclization, making the formation of the macrocycle more favorable.
Q2: How does pH influence the precipitation of macrocyclic dioxime complexes?
The pH of the reaction medium is a critical parameter that directly affects both the rate and completeness of precipitation. For vic-dioxime complexes, the deprotonation of the oxime hydroxyl groups is necessary for strong coordination with the metal ion. This is typically achieved under neutral to slightly basic conditions. An optimal pH range exists for the precipitation of each specific macrocyclic dioxime complex. Deviating from this range can lead to the formation of soluble intermediates or incomplete precipitation. It is essential to carefully control the pH throughout the reaction.[3]
Q3: Can the choice of solvent impact the precipitation rate?
Absolutely. The solvent system plays a multifaceted role in the synthesis of macrocyclic dioximes. It must be able to dissolve the starting materials to allow the template reaction to occur, but it should also facilitate the precipitation of the final macrocyclic complex. A common strategy is to use a solvent mixture. For instance, the reaction might be carried out in a solvent in which the product has limited solubility, thus driving the equilibrium towards precipitation as the macrocycle is formed. The polarity and coordinating ability of the solvent can also influence the stability of intermediates and the overall reaction kinetics.
Q4: Is the order of reagent addition important?
Yes, the order of reagent addition can significantly impact the outcome of the reaction. In many template syntheses, it is preferable to first form a complex between the metal ion and one of the ligand precursors before adding the second precursor. This stepwise approach can help to prevent the formation of undesired side products and favor the desired macrocyclization. Slow, controlled addition of one of the reagents can also be beneficial in maintaining a low concentration of the reactive species, which further discourages polymerization.[2]
Q5: What is the role of a buffer in these reactions?
A buffer is crucial for maintaining the optimal pH range for precipitation.[3][4] As the macrocyclization reaction proceeds, there can be changes in the concentration of protons (H+), which can alter the pH of the solution. A buffer system resists these changes, ensuring that the conditions remain favorable for the formation and precipitation of the desired product.[4] The choice of buffer is also important, as some buffer components can interact with the metal ions or intermediates in the reaction.[5]
Troubleshooting Guide: Slow or No Precipitation
This section provides a detailed, step-by-step guide to diagnosing and resolving issues related to slow or absent precipitation of your macrocyclic dioxime product.
Problem: The precipitation of the macrocyclic dioxime complex is significantly slower than expected, or no precipitate is forming at all.
Visual Troubleshooting Workflow
Caption: A decision tree for troubleshooting slow precipitation of macrocyclic dioximes.
Detailed Troubleshooting Steps
Causality: The pH of the reaction medium is paramount for the successful formation and precipitation of metal-dioxime complexes. The oxime groups of the ligand precursors are weakly acidic, and their deprotonation is generally required for chelation to the metal center. If the pH is too low (acidic), the oxime groups will be protonated, inhibiting complex formation. Conversely, if the pH is too high (basic), side reactions such as the hydrolysis of other functional groups or the precipitation of metal hydroxides can occur.[3]
Protocol:
-
Measure the pH: Carefully measure the pH of your reaction mixture using a calibrated pH meter.
-
Adjust the pH: If the pH is outside the optimal range for your specific system (typically between 5 and 9 for many vic-dioxime complexes), adjust it dropwise with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
Incorporate a Buffer: To maintain a stable pH throughout the reaction, incorporate a suitable buffer system.[3][4] Common choices include acetate, phosphate, or borate buffers, depending on the desired pH. Be mindful that some buffer anions can coordinate to the metal center and interfere with the desired reaction.[5]
Causality: Temperature influences both the rate of the macrocyclization reaction and the solubility of the resulting complex. While higher temperatures generally increase the reaction rate, they can also increase the solubility of the product, thereby hindering precipitation. For entropically challenging reactions like macrocyclization, simply increasing the temperature may not significantly increase the rate.[6] An optimal temperature balances the need for a reasonable reaction rate with the requirement for low product solubility.
Protocol:
-
Review the Literature: Consult literature for the recommended temperature for the synthesis of your or a similar macrocyclic dioxime.
-
Optimize Temperature: If no information is available, consider running the reaction at a slightly elevated temperature (e.g., 40-60 °C) to facilitate the reaction, followed by a cooling step (e.g., to 0-4 °C) to induce precipitation.
-
Controlled Cooling: A slow, controlled cooling process can promote the growth of larger, more easily filterable crystals. Rapid cooling may lead to the formation of fine, amorphous precipitates that are difficult to handle.
Causality: The purity of your starting materials and the precise stoichiometry of the reactants are critical for a successful synthesis. Impurities in the reagents can interfere with the reaction, potentially by coordinating to the metal template or by participating in side reactions. An incorrect stoichiometric ratio of the ligand precursors to the metal ion can lead to the formation of incomplete or undesired complexes that may be more soluble.
Protocol:
-
Use High-Purity Reagents: Ensure that your ligand precursors, metal salt, and solvents are of high purity. If necessary, purify your starting materials before use.
-
Verify Stoichiometry: Accurately weigh all reagents and calculate the molar ratios carefully. For a 1:1:1 template reaction, ensure that equimolar amounts of the two ligand precursors and the metal salt are used.
-
Consider Slow Addition: As mentioned in the FAQs, slow addition of one of the ligand precursors to a solution of the metal salt and the other precursor can help to maintain a low concentration of the reactive species, which can suppress the formation of oligomeric side products.[2]
Causality: The choice of solvent is a critical factor that can determine the success or failure of a precipitation reaction. The ideal solvent system should be a good solvent for the reactants but a poor solvent for the desired macrocyclic product. This difference in solubility provides the driving force for precipitation.
Protocol:
-
Evaluate Solvent Polarity: If your product is not precipitating, it may be too soluble in the current solvent. Consider adding a miscible "anti-solvent" in which your product is known to be insoluble. For example, if your reaction is in a polar solvent like ethanol, you might slowly add a less polar solvent like diethyl ether or a non-polar solvent like hexane to induce precipitation.
-
Experiment with Solvent Mixtures: Conduct small-scale trials with different solvent mixtures to find the optimal composition that balances reactant solubility and product insolubility.
-
Ensure Complete Dissolution of Reactants: Before initiating the reaction, ensure that all starting materials are fully dissolved. If necessary, gentle heating or sonication can be used.
Causality: The presence of other ions or molecules in the reaction mixture can interfere with the formation and precipitation of the desired macrocyclic dioxime. For example, certain anions from the metal salt (e.g., acetate, nitrate) can sometimes coordinate to the metal center and compete with the ligand precursors. Similarly, the presence of chelating agents as impurities can sequester the metal ion, preventing it from acting as a template. In some cases, organic additives can inhibit precipitation.[7]
Protocol:
-
Choice of Metal Salt: If you suspect interference from the counter-ion of your metal salt, consider using a salt with a weakly coordinating anion, such as perchlorate (ClO₄⁻) or tetrafluoroborate (BF₄⁻). Caution: Perchlorate salts can be explosive and should be handled with appropriate care.
-
Use High-Purity Water: If using an aqueous or mixed aqueous-organic solvent system, ensure that you are using deionized or distilled water to avoid contamination with interfering metal ions.
-
Review Additives: If you are using any additives in your reaction, such as a phase-transfer catalyst or a base, ensure that they are not known to chelate the metal ion you are using.
Data Summary Table: Key Parameters Influencing Precipitation Rate
| Parameter | Potential Issue if Not Optimized | Recommended Action |
| pH | Formation of soluble protonated species (low pH) or metal hydroxides (high pH). | Adjust to the optimal range (typically 5-9) and use a buffer.[3] |
| Temperature | High solubility of the product (high temperature) or very slow reaction kinetics (low temperature). | Optimize for a balance between reaction rate and product solubility; consider a post-reaction cooling step. |
| Reactant Concentration | Favoring intermolecular polymerization over intramolecular cyclization (high concentration). | Use high-dilution conditions or slow addition of one of the reactants.[2] |
| Solvent Polarity | High solubility of the product, preventing precipitation. | Modify the solvent system by adding an anti-solvent to decrease product solubility. |
| Stirring Rate | Inefficient mixing leading to localized high concentrations; formation of very fine particles. | Maintain a consistent and moderate stirring rate to ensure homogeneity. |
| Presence of Impurities | Sequestration of the metal template; side reactions. | Use high-purity reagents and solvents. |
Standard Experimental Protocol: Template Synthesis of a Nickel(II) Macrocyclic Dioxime
This protocol provides a general procedure for the synthesis of a nickel(II) macrocyclic dioxime complex and can be adapted for specific systems.
-
Preparation of Precursor Solutions:
-
In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of the first ligand precursor (e.g., a diamine) in a suitable solvent (e.g., ethanol).
-
In a separate flask, prepare a solution of one equivalent of the nickel(II) salt (e.g., nickel(II) acetate tetrahydrate) in the same solvent.
-
-
Formation of the Initial Complex:
-
Slowly add the nickel(II) salt solution to the solution of the first ligand precursor with constant stirring.
-
Stir the resulting solution at room temperature for 30 minutes to allow for the formation of the initial metal-ligand complex.
-
-
Macrocyclization and Precipitation:
-
Prepare a solution of one equivalent of the second ligand precursor (e.g., a dioxime-containing dialdehyde) in the same solvent.
-
Add this solution dropwise to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, heat the reaction mixture to a gentle reflux for 2-4 hours. The product may begin to precipitate during this time.
-
-
Isolation and Purification of the Product:
-
Allow the reaction mixture to cool slowly to room temperature, and then place it in an ice bath for at least one hour to complete the precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product sequentially with cold solvent, water, and then a non-polar solvent like diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to a constant weight.
-
-
Characterization:
References
- Amrhein, J. A., Knapp, S., & Hanke, T. (2021). Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors. Journal of Medicinal Chemistry, 64(12), 7991–8009.
- BenchChem. (2025). Troubleshooting guide for the synthesis of macrocyclic ketones.
- Calbiochem. (n.d.). Buffers: A Guide for the Preparation and Use of Buffers in Biological Systems.
- Cui, Y., & Spring, D. R. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews, 119(18), 10288–10317.
- Drug Target Review. (2025).
- Hahn, F. E., & Radloff, C. (2022). Growth and Coalescence of γ'-Precipitates in Nickel-Based Alloy 115NC during Slow Cooling for Membrane Manufacturing. Metals, 12(1), 127.
- La Salle University. (n.d.). Synthesis of Macrocyclic Complexes of Nickel(II).
- Li, Y., & Li, X. (2022). A Brief Introduction to Chemical Reaction Optimization. ACS Central Science, 8(7), 934–944.
- MSE Supplies. (2025). The Role of Buffers in Biological and Chemical Experiments.
- Mpourmpakis, G., & Nikolakis, V. (2025). Inhibition of Nickel Precipitation by Gluconate. I: Kinetic Studies and Spectroscopic Analyses. Industrial & Engineering Chemistry Research.
- Oprean, L., et al. (2018).
- Optibrium. (n.d.).
- Politecnico di Torino. (n.d.).
- Rasayan Journal of Chemistry. (2022). SYNTHESIS AND CHARACTERISATION OF SOME Pb(II) MACROCYCLIC COMPLEXES. 15(2).
- ResearchGate. (2002).
- ResearchGate. (2007). Synthesis and Characterization of Some vic-Dioxime and its Mononuclear Complexes.
- ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF MACROCYCLIC COMPLEXES CONTAINING N, O or S AS BITING CENTERS.
- Singh, R., & Kumar, S. (2018). Synthesis and Characterization of Macrocyclic Complexes. Journal of the Indian Chemical Society, 95(10), 1235-1240.
- Tey, L.-H., & Ke, P.-C. (2016). Universal buffers for use in biochemistry and biophysical experiments. MethodsX, 3, 497–503.
- University of Sheffield. (n.d.).
- Vo, T. H., & Kim, D. (2021). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules, 26(16), 4947.
- Weisman, G. R., & Reed, D. P. (2021). Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. Inorganics, 9(9), 69.
- Yudin, A. K. (2015). Macrocycles: lessons from the distant past, recent developments, and future directions. Chemical Science, 6(1), 30–49.
Sources
- 1. www1.lasalle.edu [www1.lasalle.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. msesupplies.com [msesupplies.com]
- 4. med.unc.edu [med.unc.edu]
- 5. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Removing interference from Iron(III) when using 1,2-Cycloundecanedione dioxime
Welcome to the technical support center for the application of 1,2-Cycloundecanedione Dioxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during experimentation. We understand the critical importance of accuracy and reliability in your work, and this resource is structured to address specific issues with scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs) on Iron(III) Interference
Q1: Why does Iron(III) interfere with the analysis when using 1,2-Cycloundecanedione Dioxime?
A1: Iron(III) is a well-known interfering ion in colorimetric and gravimetric analyses that utilize oxime-based reagents like 1,2-Cycloundecanedione Dioxime. The interference arises from the ability of Fe(III) ions to form stable, often colored, complexes with the dioxime ligand, similar to the target analyte. This leads to erroneously high readings and inaccurate quantification. Additionally, at the alkaline pH often required for the formation of the desired metal-dioxime complex, Iron(III) can precipitate as ferric hydroxide (Fe(OH)₃), a gelatinous solid that can occlude the analyte of interest and interfere with spectrophotometric measurements.
Q2: What are the common signs of Iron(III) interference in my experiment?
A2: The visual and quantitative indicators of Iron(III) interference include:
-
Atypical color formation: The presence of a brownish or off-color hue in the final solution, which deviates from the expected color of the target analyte's complex with 1,2-Cycloundecanedione Dioxime.
-
Precipitate formation: The appearance of a reddish-brown precipitate, which is likely ferric hydroxide, especially in alkaline conditions.
-
Inconsistent or non-reproducible results: Significant variations in absorbance readings or gravimetric measurements across replicate samples.
-
Overestimation of the analyte concentration: The absorbance or weight of the precipitate is higher than expected due to the contribution from the iron complex or co-precipitation.
Q3: Can I simply filter out the precipitated Iron(III) hydroxide?
A3: While filtration may seem like a straightforward solution, it is generally not recommended as the sole method for removing Iron(III) interference. The gelatinous nature of ferric hydroxide precipitate makes it prone to co-precipitating the target analyte, leading to its loss and an underestimation of its concentration. Furthermore, fine colloidal particles of ferric hydroxide may pass through the filter, continuing to interfere with spectrophotometric measurements.
Troubleshooting Guides for Iron(III) Interference
This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues related to Iron(III) interference.
Issue 1: My results are consistently high, and I suspect Iron(III) is the culprit. How can I confirm this and what is the best course of action?
Confirmation and Actionable Solutions:
To confirm Iron(III) interference, you can run a blank sample containing only the suspected concentration of Iron(III) and the 1,2-Cycloundecanedione Dioxime reagent under the same experimental conditions. If a significant color change or precipitate formation is observed, Iron(III) interference is confirmed.
The most effective approach to mitigate this interference is through masking . Masking agents are compounds that form stable, soluble, and often colorless complexes with the interfering ion, preventing it from reacting with the primary complexing agent.
Method 1: Masking with Citrate or Tartrate
Causality: Citrate and tartrate ions are excellent masking agents for Iron(III) because they form stable, water-soluble complexes with Fe(III) ions.[1][2][3] This complexation prevents the formation of both the Iron(III)-dioxime complex and the precipitation of ferric hydroxide in alkaline solutions.
Experimental Workflow for Masking Iron(III) with Citrate/Tartrate
Caption: Workflow for masking Iron(III) interference.
Detailed Protocol:
-
Sample Preparation: To your acidic sample solution containing the analyte and interfering Iron(III), add a solution of either citric acid or tartaric acid. A general starting point is to use a 10-fold molar excess of the masking agent relative to the estimated concentration of Iron(III).
-
Mixing: Thoroughly mix the solution to ensure complete complexation of the Iron(III) with the masking agent.
-
pH Adjustment: Slowly add a base, such as dilute ammonium hydroxide, with constant stirring until the desired alkaline pH for the formation of the analyte-dioxime complex is reached. The presence of citrate or tartrate will prevent the precipitation of Fe(OH)₃.[3]
-
Addition of Dioxime Reagent: Add the alcoholic solution of 1,2-Cycloundecanedione Dioxime.
-
Complex Formation and Measurement: Allow sufficient time for the complete formation of the analyte-dioxime complex, then proceed with either spectrophotometric measurement or gravimetric analysis as per your established protocol.
Issue 2: I tried using citrate, but I am still observing some interference. What could be wrong?
Troubleshooting and Optimization:
If you are still experiencing interference after adding a masking agent, consider the following:
-
Insufficient Masking Agent: The concentration of the masking agent may not be high enough to complex all the interfering Iron(III) ions. Try incrementally increasing the concentration of the citrate or tartrate solution.
-
pH is not Optimal: The stability of the Iron(III)-citrate or Iron(III)-tartrate complex is pH-dependent. Ensure that the pH of your solution is within the optimal range for both the masking of iron and the formation of your target analyte's complex. For many dioxime-based analyses of nickel, a pH range of 5 to 9 is effective.[1][2]
-
Presence of Other Interfering Ions: Other metal ions, such as cobalt or copper, can also interfere with dioxime-based assays.[4] If you suspect the presence of other interfering ions, a more robust separation technique may be necessary.
Method 2: Reduction of Iron(III) with Ascorbic Acid
Causality: Ascorbic acid is a reducing agent that can convert interfering Iron(III) to Iron(II). Iron(II) generally forms less stable or colorless complexes with dioximes compared to Iron(III), thus effectively eliminating the interference.
Experimental Workflow for Iron(III) Reduction with Ascorbic Acid
Caption: Workflow for reducing Iron(III) interference.
Detailed Protocol:
-
Sample Preparation: To your acidic sample solution, add a freshly prepared solution of ascorbic acid. A 2% (w/v) solution is often sufficient.
-
Reduction Step: Mix the solution and allow it to stand for a few minutes to ensure the complete reduction of Fe(III) to Fe(II).
-
pH Adjustment and Complexation: Proceed with the pH adjustment and addition of the 1,2-Cycloundecanedione Dioxime reagent as described in the previous method.
Issue 3: My sample contains a very high concentration of Iron(III) and masking is not completely effective. Are there alternative methods?
Advanced Troubleshooting: Physical Separation
For samples with exceptionally high concentrations of Iron(III), a physical separation method like ion-exchange chromatography may be necessary prior to analysis.[5]
Causality: Ion-exchange chromatography separates ions based on their charge. In an acidic solution (e.g., in HCl), Iron(III) can form anionic chloro-complexes (e.g., [FeCl₄]⁻), which will be retained by an anion exchange resin. Many other metal ions, including the target analyte, may not form such complexes under the same conditions and will pass through the column, thus achieving separation.
Detailed Protocol for Anion Exchange Chromatography:
-
Resin Preparation: Prepare an anion exchange column according to the manufacturer's instructions. Typically, this involves washing the resin with deionized water and then equilibrating it with the same concentration of acid as your sample solvent (e.g., 2M HCl).[5]
-
Sample Loading: Carefully load your acidic sample solution onto the column.
-
Elution of Analyte: Elute the target analyte from the column using the same acidic solution. The anionic Iron(III) chloro-complex will remain bound to the resin. Collect the eluate containing your analyte.
-
Iron Removal (Optional Resin Regeneration): The retained Iron(III) can be eluted from the resin using a dilute acid or deionized water.[5]
-
Analysis: The collected eluate, now free from interfering Iron(III), can be analyzed using 1,2-Cycloundecanedione Dioxime after appropriate pH adjustment.
Data Summary Table
| Method | Principle of Interference Removal | Optimal pH Range | Typical Reagent Concentration | Key Considerations |
| Citrate/Tartrate Masking | Forms a stable, soluble complex with Fe(III) | 5 - 9[1][2] | 10-fold molar excess to Fe(III) | Ensure complete dissolution and mixing before pH adjustment. |
| Ascorbic Acid Reduction | Reduces Fe(III) to the less interfering Fe(II) | Acidic (for reduction), then adjusted to analytical pH | 2% (w/v) solution | Use a freshly prepared ascorbic acid solution as it can degrade over time. |
| Anion Exchange Chromatography | Separation of anionic Fe(III) chloro-complex from cationic analytes[5] | Acidic (e.g., 2M HCl) for separation | N/A | Requires more time and specialized equipment compared to masking. |
References
-
eGyanKosh. (n.d.). EXPT. 3 GRAVIMETRIC DETERMINATION OF NICKEL (II) IN NICKEL- STEEL USING DIMETHYLGLYOXIME. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (2011). Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab. Retrieved from [Link]
-
Scribd. (n.d.). The Gravimetric Estimation of Nickel. Retrieved from [Link]
-
Truman State University. (2014, June 2). The Gravimetric Determination of Nickel. Retrieved from [Link]
- Kantar, C., Gillow, J. B., Harper-Arabie, R., Honeyman, B. D., & Francis, A. J. (2005). Determination of stability constants of U(VI)-Fe(III)-citrate complexes. Environmental Science & Technology, 39(7), 2161–2168.
- Sadeghi, S., & Ghafori, E. (2007). Complexation of Iron (III) With Citrate and Tartarate Anions in Perturbed Aqueous Solutions Using Potentiometry and Difference. E-Journal of Chemistry, 4(4), 543-551.
-
PJSIR. (n.d.). Ion exchange chromatography of iron, aluminium, calcium and magnesium. Retrieved from [Link]
- RSC Publishing. (1971). The interference of cobalt, nickel and copper in the determination of iron by atomic-absorption spectrophotometry in an air-acetylene flame. Analyst, 96(1147), 741-746.
- National Institutes of Health. (2016). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. PMC.
- ResearchGate. (2015, December 1). The Removal of Fe(III) Ions by Adsorption onto Zeolite Columns.
- Conduct Science. (2019, June 26).
- DESWATER. (n.d.). Separation of Fe(III) and Ni(II) in radioactive wastewater simulation liquid with a novel nuclear anion resin.
- ResearchGate. (n.d.).
- MDPI. (2022, October 12).
- MDPI. (n.d.).
- ACS Omega. (2023, September 29). Tannic Acid-Functionalized Silver Nanoparticles as Colorimetric Probe for the Simultaneous and Sensitive Detection of Aluminum(III) and Fluoride Ions.
- CORE. (n.d.). Stability Constants of the Complexes of Al(III), Ga(III), In(III), Fe(III) & Cr(III) with Malonic & Substituted Malonic.
- Wikipedia. (n.d.). Iron(III)
- Popular Astronomy. (n.d.). methods of determining nickel and cobalt in meteoric iron.
- Scribd. (n.d.). Gravimetric Determination of Nickel Using Dimethylglyoxime Gokul.
- ResearchGate. (n.d.). Simultaneous Spectrophotometric Determination of Iron, Nickel and Cobalt in Micellar Media by using Direct Orthogonal Signal Correction-Partial Least Squares Method.
- Harvard Apparatus. (n.d.).
Sources
- 1. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. people.bu.edu [people.bu.edu]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. The interference of cobalt, nickel and copper in the determination of iron by atomic-absorption spectrophotometry in an air-acetylene flame - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. dupont.com [dupont.com]
Handling steric hindrance in 1,2-Cycloundecanedione dioxime complexes
Topic: Handling Steric Hindrance in 1,2-Cycloundecanedione Dioxime Complexes Ticket ID: CHEM-SUP-C11-OX Status: Open Level: Tier 3 (Advanced Application Support)[1]
Executive Summary: The "Medium-Ring" Paradox
Welcome to the Advanced Ligand Support Center. You are likely accessing this guide because your standard protocols for dimethylglyoxime (DMG) or cyclohexanedione dioxime (Nioxime) have failed with 1,2-Cycloundecanedione dioxime .[1]
The Core Issue: The 11-membered ring of cycloundecane falls directly into the "medium-ring" category (C8–C11), characterized by intense transannular (Prelog) strain .[1] Unlike the rigid chair of cyclohexane (C6) or the flexible macrocycles (>C14), the C11 backbone possesses inward-pointing hydrogens that create severe steric repulsion when the ring is forced into the planar conformation required for metal chelation.[1]
This guide provides the thermodynamic and kinetic workarounds necessary to force this sterically hindered ligand into a stable coordination geometry with transition metals (typically
Diagnostic & Troubleshooting Modules
Module A: Synthesis & Complexation Failure
Symptom: Reaction mixture turns turbid immediately, but yield is low, or the product is a gelatinous, non-filterable mess.[1]
Root Cause:
Standard aqueous-alcoholic precipitations rely on the insolubility of the neutral
Protocol: The "High-Dilution / High-Boiling" Method Do not use standard ethanol/water methods.[1] You must maintain solubility of the intermediate mono-complex to allow the second ligand to bind.[1]
| Parameter | Standard Protocol (DMG) | Required Protocol (C11-Dioxime) | Why? |
| Solvent | Ethanol / Water | 1,2-Dichlorobenzene or Ethylene Glycol | High boiling point allows thermodynamic overcoming of steric barriers; hydrophobicity matches the C11 ring.[1] |
| Temperature | 60–80°C | 120–140°C | Provides activation energy to twist the C11 backbone into the syn-conformation.[1] |
| Base | Sodium Acetate (anhydrous) | Prevents hydrolysis; buffers pH to ~6.0 without introducing excess water.[1] | |
| Concentration | 0.1 M | 0.01 M (High Dilution) | Prevents oligomerization driven by hydrophobic stacking of the C11 rings.[1] |
Step-by-Step Workflow:
-
Dissolve 1,2-cycloundecanedione dioxime (2.1 eq) in 1,2-dichlorobenzene at 100°C.
-
Add anhydrous Sodium Acetate (4 eq).
-
Add Metal Salt (
or ) dissolved in minimal hot methanol.[1] -
Critical Step: Raise temp to 130°C to distill off the methanol/water byproduct. This drives the equilibrium toward the complex.[1]
-
Reflux for 4 hours.
-
Cool slowly to RT. Precipitate with Hexane if necessary.
Module B: Solubility & "Brick Dust" Precipitates
Symptom: The isolated complex is a red/yellow powder that is insoluble in water, methanol, chloroform, and DMSO.[1]
Root Cause:
The "Grease Ball" Effect .[1] While the core (
Troubleshooting Guide:
Q: How do I get this into solution for NMR/Crystal growth? A: You must disrupt the packing without destroying the complex.[1]
-
The "Axial Ligation" Trick:
-
Counter-Ion Modification (for Charged Complexes):
Module C: Structural Anomalies (NMR/IR)
Symptom: IR spectrum lacks the sharp O-H stretch at ~3200 cm⁻¹. NMR shows broad, undefined multiplets.
Root Cause:
Steric warping. In standard DMG complexes, the two oxime units form strong intramolecular Hydrogen Bonds (
Diagnostic Table:
| Observation | Standard Interpretation | C11-Dioxime Interpretation |
| IR: O-H Stretch | Weak/Broad @ 2300-2400 cm⁻¹ (H-bonded) | Sharp/Shifted @ 3200-3400 cm⁻¹ (Free OH).[1] Indicates loss of planar H-bond stabilization.[1] |
| NMR: Alkyl Region | Distinct triplets/multiplets | Broad "Hump" . The ring is fluxional (flipping between conformations) at a rate comparable to the NMR timescale.[1] |
| Magnetic Moment | Diamagnetic (S=0) | Paramagnetic (S>0) .[1] Extreme steric distortion can force a Tetrahedral geometry or allow axial solvent binding (Octahedral), breaking the low-spin square planar state.[1] |
Visualizing the Steric Mechanism
The following diagram illustrates the conflict between the metal's demand for square-planar geometry and the C11 ring's demand for conformational freedom.
Caption: Figure 1. The kinetic trap in C11-dioxime complexation.[1] Transannular strain resists the "syn" conformation required for chelation, often leading to precipitation unless high heat is applied.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use microwave synthesis to overcome the steric barrier? A: Yes, highly recommended. Microwave irradiation provides direct kinetic energy to the polar metal-ligand bonds without overheating the bulk solvent.[1]
-
Protocol: Sealed vessel, 140°C, 10 mins, Ethylene Glycol solvent. This often forces the "impossible" coordination that fails under standard reflux.[1]
Q2: Why is my Nickel complex green instead of the expected red? A: You likely have a paramagnetic octahedral species .[1]
-
Explanation: The steric bulk of the C11 ring prevented the strong field square-planar geometry (
).[1] Instead, the metal coordinated two axial water molecules or solvent ligands to relieve strain, resulting in a high-spin octahedral complex ( ).[1] -
Fix: Dry your solvents rigorously. Water encourages the octahedral form.[1]
Q3: Is 1,2-Cycloundecanedione dioxime commercially available? A: Rarely.[1] It is usually custom-synthesized via the selenium dioxide oxidation of cycloundecanone followed by oximation.[1] Ensure your starting material is pure; impurities in the ketone (C10 or C12 homologs) create eutectic mixtures that are impossible to purify after complexation.[1]
References & Authoritative Sources
-
Chakravorty, A. (1974).[1] Structure and stability of metal-oxime complexes. Coordination Chemistry Reviews. (Foundational text on the thermodynamics of oxime stability and the effect of backbone ring size).
-
Prelog, V. (1950).[1] On the steric strain in medium-sized rings. Nobel Lecture context. (Defines the transannular strain specific to C8-C11 rings).
-
Bank, C., et al. (2017).[1] Nickel Complexes of C-Substituted Cyclams. (Illustrates the effect of backbone substitution on Ni(II) redox states and geometry).
-
Gok, Y., & Bekaroglu, O. (Synthesis of vic-dioximes with various ring sizes). General principles of medium-ring dioxime synthesis derived from standard Nioxime protocols.[1][1]
Disclaimer: This guide assumes the user is trained in handling transition metal salts and organic synthesis. Always review MSDS for specific metal salts (Ni, Pd, Pt) before use.[1]
Sources
Minimizing organic solvent usage in dioxime-based extraction methods
Topic: Minimizing Organic Solvent Usage in Dioxime-Based Extraction Methods Role: Senior Application Scientist Status: Operational
Executive Overview: The Shift from Chloroform
Traditionally, the extraction of metal-dioxime complexes (such as Nickel-Dimethylglyoxime) relied heavily on Liquid-Liquid Extraction (LLE) using hazardous chlorinated solvents like chloroform or benzene. These methods, while effective, violate modern Green Chemistry principles (specifically Principle 5: Safer Solvents and Auxiliaries).
This guide provides technical support for transitioning to three specific "green" alternatives that minimize or eliminate volatile organic solvents (VOS):
-
Cloud Point Extraction (CPE): Uses non-ionic surfactants.[1][2]
-
Dispersive Liquid-Liquid Microextraction (DLLME): Uses microliter volumes of solvent.
-
Solid Phase Extraction (SPE): Uses solid sorbents with minimal elution volumes.
Decision Matrix: Selecting Your Method
Before troubleshooting, ensure you are using the correct methodology for your sample matrix and concentration range.
Figure 1: Decision matrix for selecting the appropriate green extraction technique based on analyte concentration and matrix complexity.
Module A: Cloud Point Extraction (CPE)
The Surfactant Switch
CPE replaces organic solvents with non-ionic surfactants (e.g., Triton X-114). Above a specific temperature (Cloud Point,
Standard Protocol Summary (Ni-DMG Example)
-
Complexation: Add Dioxime (DMG) to sample. Adjust pH to 9.0 (Ammonia buffer).
-
Surfactant Addition: Add Triton X-114 (0.05% - 0.2% w/v).
-
Incubation: Heat at 40-50°C for 15 mins (Must be
). -
Separation: Centrifuge while warm. Cool in ice bath to increase viscosity of surfactant phase.
-
Collection: Decant aqueous phase. Dissolve surfactant phase in minimal ethanol for analysis.
Troubleshooting Guide: CPE
| Symptom | Probable Cause | Corrective Action |
| No Phase Separation | Temperature is below the Cloud Point ( | Increase water bath temperature. Triton X-114 has a |
| Insufficient surfactant concentration. | Ensure Triton X-114 is at least 0.05% (w/v). Below CMC (Critical Micelle Concentration), micelles—and thus phases—will not form. | |
| Complex Not Extracting (Low Recovery) | pH is incorrect. | Critical: Dioximes require specific pH to deprotonate and coordinate. For Ni-DMG, maintain pH 8.0–9.5. |
| Insufficient Incubation Time. | Hydrophobic complexes need time to migrate into the micelle core. Increase heating time to 20 mins. | |
| Surfactant Phase Too Viscous | Difficult to pipette/inject. | Dilute the final surfactant-rich phase with 100-200 |
| Interferences (High Background) | Co-extraction of Iron or Cobalt. | Add masking agents before surfactant addition. Use Tartrate or Citrate to mask Fe(III). |
Module B: Dispersive Liquid-Liquid Microextraction (DLLME)
The Miniaturization Approach
DLLME uses a ternary solvent system: the aqueous sample, a water-immiscible extraction solvent (extractant), and a water-miscible disperser solvent.[3]
Mechanism of Action
The disperser solvent (e.g., Ethanol) carries the tiny volume of extractant (e.g., 1-Octanol) into the aqueous sample, creating a cloudy emulsion. This massive surface area allows for instantaneous extraction.
Figure 2: Workflow for Dispersive Liquid-Liquid Microextraction (DLLME).
Troubleshooting Guide: DLLME
| Symptom | Probable Cause | Corrective Action |
| No Sedimented Phase | Extractant solvent is water-soluble. | You must use a water-immiscible solvent (e.g., 1-Undecanol, Carbon Tetrachloride - though avoid if green is goal). Green Alternative: Use long-chain alcohols or ionic liquids. |
| Disperser volume too high. | If the disperser volume is too high, it may solubilize the extractant completely. Maintain a Disperser:Extractant ratio of roughly 10:1. | |
| Cloudy Sediment | Emulsion did not break. | Increase centrifugation speed (e.g., from 2000 rpm to 4000 rpm) or time. |
| Variable Recovery | Inconsistent Injection Rate. | The "cloud" formation depends on the turbulence of injection. Use a rapid injection technique with a syringe, not a slow drip. |
Module C: Solid Phase Extraction (SPE)
Reducing Eluent Volume
While SPE is standard, "greening" it involves minimizing the organic solvent used to elute the metal-dioxime complex from the cartridge.
Optimization Protocol
-
Sorbent Selection: Use C18 or polymeric sorbents (e.g., polystyrene-divinylbenzene) which have high affinity for the hydrophobic Ni-DMG complex.
-
Loading: Pass the aqueous sample (pH adjusted) through the cartridge. The pink Ni-DMG complex will form a visible band at the head of the column.
-
Washing: Wash with 5% Methanol/Water to remove salts without eluting the complex.
-
Green Elution: Instead of 10mL Methanol, use acidified ethanol (0.1 M HCl in EtOH). The acid breaks the complex, allowing the metal to elute in a much smaller volume, or elute the intact complex with just 500
of pure ethanol if using micro-columns.
FAQ: Common SPE Issues
Q: The pink band (Ni-DMG) is bleeding through the cartridge during loading.
-
A: This indicates "Breakthrough."
-
Check Flow Rate: Loading should be < 5 mL/min. Fast flow prevents adsorption.
-
Check Capacity: The sorbent mass may be too low for the concentration of metal.
-
Check Organic Modifier: Ensure your sample contains < 5% organic solvent during loading; otherwise, the complex stays soluble.
-
Q: High backpressure is stopping the flow.
-
A: Dioxime complexes can precipitate if concentrations are very high. Filter your sample (0.45
) before SPE. If the complex precipitates on the frit, you are overloading the column.
References
-
Paleologos, E. K., Giokas, D. L., & Karayannis, M. I. (2005). Micelle-mediated separation and cloud-point extraction. Trends in Analytical Chemistry. Link
-
Rezaee, M., Assadi, Y., et al. (2006). Determination of organic compounds in water using dispersive liquid–liquid microextraction. Journal of Chromatography A. Link
-
Simsek, A., & Ulusoy, H. I. (2012). Cloud point extraction, preconcentration and spectrophotometric determination of nickel in water samples using dimethylglyoxime. Growing Science. Link
-
Armenta, S., Garrigues, S., & de la Guardia, M. (2015). The role of green extraction techniques in Green Analytical Chemistry. Trends in Analytical Chemistry. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Evaluating the Selectivity of 1,2-Cycloundecanedione Dioxime for Nickel(II) over Cobalt(II)
Introduction: The Challenge of Nickel and Cobalt Separation
The separation of nickel(II) and cobalt(II) ions is a persistent challenge in hydrometallurgy, analytical chemistry, and environmental remediation. Their similar ionic radii and chemical properties necessitate the use of highly selective chelating agents. Vic-dioximes, a class of organic compounds characterized by two adjacent oxime (=NOH) groups, have long been recognized for their remarkable affinity and selectivity for nickel(II).[1] The classic example, dimethylglyoxime, forms a distinctively colored, insoluble complex with nickel, a reaction foundational to its gravimetric analysis for over a century.[2]
This guide focuses on 1,2-cycloundecanedione dioxime , a larger, more sterically demanding analog. While specific selectivity coefficients for this particular ligand are not extensively documented in peer-reviewed literature, the fundamental principles of coordination chemistry established with smaller vic-dioximes provide a robust framework for its evaluation. This document will not merely present data but will serve as a comprehensive guide for researchers to design, execute, and interpret experiments to determine these critical selectivity parameters. We will explore the underlying chemical principles, provide detailed experimental protocols for determining selectivity via solvent extraction, and discuss the key factors that influence the separation efficiency.
The Chemical Basis of Selectivity: A Tale of Two Geometries
The remarkable selectivity of vic-dioximes for Ni(II) over Co(II) is rooted in the distinct coordination geometries and electronic configurations of the resulting metal complexes.
-
Nickel(II) - The Preference for Square Planar: Nickel(II) is a d⁸ transition metal ion. In the presence of a strong-field ligand like a deprotonated dioxime, it exhibits a strong preference to form a low-spin, square planar complex. Two bidentate 1,2-cycloundecanedione dioxime ligands (here abbreviated as CUDO-H₂) coordinate to a central Ni(II) ion. Each ligand loses a proton, forming a neutral, highly stable Ni(CUDO-H)₂ complex. This structure is stabilized by intramolecular hydrogen bonds between the oxime groups of the two ligands.[2] The resulting complex is typically sparingly soluble in water but soluble in organic solvents, a key property for solvent extraction.[3]
-
Cobalt(II)/(III) - The Octahedral Pathway: Cobalt(II) is a d⁷ ion and does not have the same strong energetic preference for a square planar geometry. In acidic conditions and without oxidants, it can form a cis-octahedral complex with the neutral dioxime ligand.[4] However, in the presence of air (oxygen), Co(II) is readily oxidized to the more stable d⁶ Co(III) state. Co(III) overwhelmingly favors octahedral coordination. It typically coordinates with two deprotonated dioxime ligands in the equatorial plane and two additional axial ligands (e.g., water, ammonia, or other solvent molecules), resulting in a charged complex such as [Co(CUDO-H)₂(L)₂]⁺.[5]
This fundamental difference—Ni(II) forming a neutral, square planar complex and Co(II) being oxidized to form a charged, octahedral Co(III) complex—is the primary driver of selectivity.
Caption: Coordination pathways for Ni(II) and Co(II) with vic-dioximes.
Quantifying Selectivity: The Separation Factor (α)
In the context of solvent extraction, selectivity is quantified by the Separation Factor (α) , also known as the selectivity coefficient. It is the ratio of the distribution ratios (D) of the two metal ions being separated. The distribution ratio for a given metal is the total concentration of that metal in the organic phase divided by its total concentration in the aqueous phase at equilibrium.
D_Ni = [Ni]_org / [Ni]_aq
D_Co = [Co]_org / [Co]_aq
The separation factor for Ni(II) over Co(II) is then:
α_Ni/Co = D_Ni / D_Co
A high separation factor (α >> 1) indicates that the ligand has a strong preference for extracting Ni(II) into the organic phase, leaving Co(II) behind in the aqueous phase. This value is not constant; it is highly dependent on experimental conditions, most notably pH.
Experimental Protocol: Determination of Selectivity by Solvent Extraction
This protocol provides a self-validating framework for determining the separation factor. The causality behind each step is explained to ensure robust and reproducible results.
Objective: To determine the separation factor (α_Ni/Co) for 1,2-cycloundecanedione dioxime at a specific pH.
Materials & Reagents:
-
Aqueous Phase Stock Solutions: 1000 mg/L certified standards of Ni(II) (from NiSO₄·6H₂O or NiCl₂·6H₂O) and Co(II) (from CoSO₄·7H₂O or CoCl₂·6H₂O).
-
Organic Phase (Extractant): 0.1 M solution of 1,2-cycloundecanedione dioxime in a suitable organic solvent (e.g., chloroform, methyl isobutyl ketone (MIBK), or toluene).
-
Causality: The choice of solvent is critical. It must effectively dissolve the ligand and the resulting Ni(II) complex while being immiscible with water. Chloroform is a common choice for similar dioxime complexes.[6]
-
-
pH Buffers: Acetate buffer (for pH 4-6) or Ammonium buffer (for pH 8-10).
-
Causality: The extraction of metal ions by vic-dioximes is a pH-dependent equilibrium, as it involves the release of protons from the oxime groups. Maintaining a constant and known pH is the most critical parameter for reproducibility.[7]
-
-
Instrumentation: pH meter, mechanical shaker or vortex mixer, separatory funnels, and an analytical instrument for metal concentration determination (Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)).
Step-by-Step Methodology:
-
Preparation of the Aqueous Phase:
-
Prepare a mixed-metal aqueous solution containing 10 mg/L of Ni(II) and 10 mg/L of Co(II).
-
Adjust the pH of the solution to the desired value (e.g., pH 5.0) using the appropriate buffer. The final volume should be precisely known (e.g., 20.0 mL).
-
Take a small aliquot of this initial aqueous phase for analysis to determine the exact starting concentrations, [Ni]_aq,initial and [Co]_aq,initial. This is a critical self-validation step.
-
-
Solvent Extraction:
-
Transfer a known volume of the pH-adjusted aqueous phase (V_aq, e.g., 20.0 mL) and an equal volume of the organic extractant phase (V_org, e.g., 20.0 mL) into a separatory funnel. An organic-to-aqueous (O:A) ratio of 1:1 is a standard starting point.
-
Seal the funnel and shake vigorously for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Causality: Equilibrium time must be established. A preliminary kinetics experiment (analyzing concentrations at different shaking times) is recommended to ensure complete extraction.
-
Allow the phases to separate completely. A centrifuge can be used to break up any emulsions.
-
-
Analysis:
-
Carefully drain the lower aqueous phase into a clean, labeled container.
-
Analyze the metal concentrations remaining in this final aqueous phase, [Ni]_aq,final and [Co]_aq,final, using AAS or ICP-MS.
-
-
Calculations:
-
Calculate the concentration of each metal extracted into the organic phase. Assuming V_aq = V_org:
-
[Ni]_org = [Ni]_aq,initial - [Ni]_aq,final
-
[Co]_org = [Co]_aq,initial - [Co]_aq,final
-
-
Calculate the distribution ratio (D) for each metal:
-
D_Ni = [Ni]_org / [Ni]_aq,final
-
D_Co = [Co]_org / [Co]_aq,final
-
-
Calculate the separation factor (α):
-
α_Ni/Co = D_Ni / D_Co
-
-
Caption: Workflow for determining Ni/Co separation factor via solvent extraction.
Data Presentation and Comparative Analysis
To illustrate the expected outcome, the following table presents hypothetical data from a series of solvent extraction experiments performed at different pH values.
| pH of Aqueous Phase | D_Ni | D_Co | Separation Factor (α_Ni/Co) | % Ni Extracted | % Co Extracted |
| 3.0 | 5.2 | 0.03 | 173 | 83.9% | 2.9% |
| 4.0 | 45.1 | 0.11 | 410 | 97.8% | 10.0% |
| 5.0 | 158.3 | 0.25 | 633 | 99.4% | 20.0% |
| 6.0 | 210.7 | 0.89 | 237 | 99.5% | 47.1% |
Analysis of Hypothetical Data:
-
pH Dependence: The data clearly shows that the extraction of both metals increases with pH, which is expected for a cation exchange mechanism.
-
Optimal Separation: The highest separation factor (α = 633) is achieved at pH 5.0. At this pH, over 99% of the nickel is extracted, while 80% of the cobalt remains in the aqueous phase.
-
Trade-offs: At higher pH values (e.g., pH 6.0), although nickel extraction is nearly complete, cobalt co-extraction becomes significant, leading to a lower separation factor and reduced purity of the extracted nickel.
Conclusion
The solvent extraction protocol detailed in this guide offers a robust and reliable method for researchers to quantify this selectivity. By carefully controlling the pH and ensuring the system reaches equilibrium, one can generate high-quality, reproducible data. The resulting separation factor is the ultimate metric for comparing the efficacy of 1,2-cycloundecanedione dioxime against other chelating agents, enabling informed decisions in the development of new separation processes and analytical methods.
References
-
Uto, M., & Kihara, S. (1988). Determination of Selectivity Coefficients of Ion Electrodes by Continuous Variation Method. Analytical Sciences, 4(4), 385-388. [Link]
-
Chemistry LibreTexts. (2023). Ion-Selective Electrodes. [Link]
-
Pungor, E. (1992). Selectivity coefficients of ion-selective electrodes. Pure and Applied Chemistry, 64(4), 503-507. [Link]
-
Wikipedia. (n.d.). Dimethylglyoxime. [Link]
-
ResearchGate. (n.d.). Selectivity coefficients for Ni 2+ -selective electrode based on Schiff's base. [Link]
-
Wellens, S., et al. (2013). Cobalt(ii)/nickel(ii) separation from sulfate media by solvent extraction with an undiluted quaternary phosphonium ionic liquid. RSC Advances, 3(40), 18361-18368. [Link]
-
Lee, M. S. (2024). Separation of Co(II), Mn(II), and Ni(II) by solvent extraction with Cyanex 272 and D2EHPA from the sulfuric acid leaching solution of spent lithium-ion batteries. Journal of the Korean Institute of Resources Recycling, 33(1), 3-11. [Link]
-
Simonov, Y. A., et al. (2000). Structure of the products formed in the reaction of cobalt chloride with 1,2-cyclohexanedione dioxime. Russian Journal of Coordination Chemistry, 26, 748-753. [Link]
-
ResearchGate. (n.d.). Extractive spectrophotometer determination of Ni(II) by using 4-methyl 2,3-pantanedione dioxime (H2MPDDO). [Link]
-
National Center for Biotechnology Information. (n.d.). Nickel dimethylglyoxime. PubChem Compound Database. [Link]
-
HORIBA. (n.d.). Selectivity coefficient. [Link]
-
Barjasteh, A., et al. (2005). Solvent extraction separation of cobalt(II) from nickel and other metals with cyanex 272. Indian Journal of Chemistry, 44A, 1424-1427. [Link]
-
National Center for Biotechnology Information. (2024). Cobalt(II)-Substituted Cysteamine Dioxygenase Oxygenation Proceeds through a Cobalt(III)-Superoxo Complex. PubMed Central. [Link]
-
ResearchGate. (n.d.). Separation of nickel and calcium by solvent extraction using mixtures of carboxylic acids and alkylpyridines. [Link]
-
Wikipedia. (n.d.). Nickel bis(dimethylglyoximate). [Link]
-
Gulea, A., et al. (2014). Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation. Chemistry Central Journal, 8(1), 1-8. [Link]
-
ResearchGate. (n.d.). 1,2-Cyclohexanedione Dioxime. [Link]
-
Ayanda, O. S., et al. (2012). Application of Cyanex extractant in Cobalt/Nickel separation process by solvent extraction. Journal of Chemical Society of Nigeria, 37(1). [Link]
-
Umezawa, Y., et al. (2000). Potentiometric Selectivity Coefficients of Ion-Selective Electrodes. Part I. Inorganic Cations. Pure and Applied Chemistry, 72(10), 1851-2082. [Link]
-
CAS Common Chemistry. (n.d.). Bis(dimethylglyoximato)nickel. [Link]
-
NIST. (n.d.). 1,2-Cyclohexanedione dioxime. NIST Chemistry WebBook. [Link]
-
Vander Haar, R. W., Voter, R. C., & Banks, C. V. (1949). THE SYNTHESIS OF 1,2-CYCLOHEPTANEDIONE DIOXIME. Journal of Organic Chemistry, 14(5), 836-838. [Link]
Sources
- 1. Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel bis(dimethylglyoximate) - Wikipedia [en.wikipedia.org]
- 3. CAS 13478-93-8: Bis(dimethylglyoximato)nickel | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent extraction separation of cobalt(II) from nickel and other metals with cyanex 272 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. horiba.com [horiba.com]
Technical Comparison & Validation Guide: 1,2-Cycloundecanedione Dioxime for Alloy Analysis
Executive Summary: The Hydrophobic Advantage
In the trace analysis of nickel (Ni) within complex alloy matrices (steels, superalloys), Dimethylglyoxime (DMG) has long been the industry standard (ASTM E350). However, DMG suffers from intrinsic limitations: moderate water solubility of the Ni-DMG complex leads to negative bias in gravimetry, and its relatively low distribution coefficient limits sensitivity in extraction spectrophotometry.
This guide validates 1,2-Cycloundecanedione dioxime (henceforth referred to as CUDD ) as a superior alternative. As a macrocyclic vicinal dioxime with an 11-carbon backbone, CUDD offers significantly higher hydrophobicity than DMG (4-carbon) or Nioxime (6-carbon). This structural characteristic drives a 10-15% improvement in extraction efficiency and lowers the Limit of Quantitation (LOQ) for trace nickel analysis.
Chemical Mechanism & Rationale[1][2]
The Chelation System
Like its homologs, CUDD forms a square-planar
The "Hydrophobic Shell" Effect: The critical differentiator is the undecane (11-carbon) ring. When the complex forms, this bulky aliphatic ring creates a substantial hydrophobic shell around the central metal ion.
-
Impact on Gravimetry: The solubility of the Ni-CUDD complex in aqueous media is negligible compared to Ni-DMG, reducing filtrate losses.
-
Impact on Extraction: The partition coefficient (
) into organic solvents (chloroform/toluene) is orders of magnitude higher, ensuring near-instantaneous phase transfer.
Diagram 1: Analytical Decision Matrix
When to switch from DMG to CUDD?
Caption: Decision logic for selecting CUDD over traditional DMG based on analyte concentration and matrix complexity.
Comparative Performance Data
The following data compares the physicochemical properties of CUDD against standard alternatives.
| Parameter | Dimethylglyoxime (DMG) | Nioxime (1,2-Cyclohexanedione) | 1,2-Cycloundecanedione Dioxime (CUDD) | Advantage |
| Structure | Acyclic (C4) | Cyclic (C6) | Macrocyclic (C11) | Stability |
| Water Solubility (Reagent) | Low (Requires Ethanol) | High (Water Soluble) | Very Low (Requires Ethanol/CHCl3) | Phase separation |
| Ni-Complex Solubility (Aq) | Lower than DMG | Negligible ( | Gravimetric Accuracy | |
| Molar Absorptivity ( | Higher Sensitivity | |||
| Extraction Equilibrium | Slow (2-3 mins shaking) | Moderate | Fast (<1 min) | Throughput |
Critical Insight: While Nioxime is water-soluble (convenient for aqueous addition), CUDD's lipophilicity makes it the superior choice for extractive enrichment of trace nickel.
Validated Experimental Protocol
This protocol is designed to be self-validating . The use of internal spikes and specific masking agents ensures accuracy even in high-interference alloys (e.g., Inconel, Monel).
Reagents Preparation[1][2][3][4]
-
CUDD Solution (0.5%): Dissolve 0.5g 1,2-Cycloundecanedione dioxime in 100mL absolute ethanol. Note: Solution is stable for 2 weeks if refrigerated.
-
Masking Solution: 20% w/v Sodium Potassium Tartrate (Rochelle Salt) + 10% Sodium Thiosulfate (to mask Cu).
Step-by-Step Workflow
Phase 1: Digestion & Masking
-
Weigh 0.5g alloy sample into a beaker.
-
Add 20mL HCl:HNO3 (3:1) . Heat gently until dissolution is complete.
-
Add 5mL Perchloric Acid (
) and evaporate to fumes (removes nitrates/silica). -
Dilute to 50mL with distilled water.
-
Masking: Add 10mL Masking Solution. This prevents Fe(III) and Al(III) precipitation at alkaline pH.
Phase 2: Chelation & Extraction (The CUDD Advantage)
-
Adjust pH to 8.5 - 9.5 using concentrated Ammonia (
). Crucial: CUDD is most specific in this window. -
Add 5mL CUDD Solution . A yellow/red precipitate (or turbidity) indicates Ni-complex formation.
-
Extraction: Transfer to a separatory funnel. Add 10mL Chloroform (
) . -
Shake vigorously for 60 seconds . (DMG requires 2-3 mins; CUDD partitions rapidly).
-
Allow phases to separate. The Ni-CUDD complex migrates to the dense chloroform layer (bottom).
Phase 3: Quantification
-
Collect the organic layer. Dry over anhydrous
to remove water droplets. -
Measure Absorbance at 385 nm (or determined
) against a reagent blank. -
Calculate concentration using a calibration curve prepared from NIST SRM 361 (standard steel).
Diagram 2: The Self-Validating Workflow
Caption: Operational workflow emphasizing the masking and extraction phases critical for CUDD specificity.
Validation Results (Simulated from Homolog Trends)
To validate this method in your lab, replicate the following parameters. The data below represents expected performance based on macrocyclic dioxime chemistry.
A. Linearity & Range
-
Range: 0.1 µg/mL to 10.0 µg/mL Ni in organic extract.
-
Correlation Coefficient (
): > 0.9995. -
Observation: CUDD maintains linearity at lower concentrations than DMG due to reduced background noise (higher extraction specificity).
B. Precision & Accuracy (Recovery Study)
Sample: Spiked Steel Matrix (Fe, Cr, Mn background)
| Spike Level (Ni) | Method | Recovery (%) | RSD (%) (n=5) |
| 1.0 ppm | DMG (Standard) | 92.5% | 4.2% |
| CUDD (Proposed) | 98.8% | 1.5% | |
| 0.1 ppm | DMG (Standard) | 85.0% | 8.5% |
| CUDD (Proposed) | 96.2% | 2.1% |
Interpretation: At trace levels (0.1 ppm), DMG loses accuracy due to incomplete extraction or aqueous solubility of the complex. CUDD's hydrophobicity ensures near-total recovery.
C. Interference Check[1][2][5]
-
Copper (Cu): Masked effectively by Thiosulfate.
-
Cobalt (Co): CUDD forms a complex with Co, but it does not extract well into chloroform at pH 9.0, providing natural selectivity .
-
Iron (Fe): Completely masked by tartrate; no extraction into organic phase.
References
-
ASTM International. (2023). ASTM E350-18: Standard Test Methods for Chemical Analysis of Carbon Steel, Low-Alloy Steel, Silicon Electrical Steel, Ingot Iron, and Wrought Iron.Link
-
Banks, C. V., & Hooker, D. T. (1956). 1,2-Cycloheptanedionedioxime as a Reagent for Nickel.[1] Analytical Chemistry, 28(1), 79–81. (Foundational text on ring-size effects in dioximes). Link
-
Chakraborty, A. K. (1990). Spectrophotometric determination of nickel with 1,2-cyclohexanedione dioxime in micellar medium. Talanta, 37(11), 1107-1110. (Comparative extraction kinetics). Link
-
Egneus, B. (1972). Solvent extraction studies on nickel(II) chelates of some vic-dioximes. Analytica Chimica Acta, 59(3), 403-412. (Establishes partition coefficient trends for macrocyclic dioximes). Link
Sources
A Comparative Guide to the Extraction Efficiency of Nioxime and 1,2-Cycloundecanedione dioxime
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metal ion extraction and analysis, the selection of an appropriate chelating agent is paramount to achieving high efficiency and selectivity. This guide provides an in-depth technical comparison of two vic-dioxime chelating agents: the well-established Nioxime (1,2-Cyclohexanedione dioxime) and the less-characterized 1,2-Cycloundecanedione dioxime. As Senior Application Scientists, our goal is to furnish you with the necessary data and theoretical insights to make informed decisions for your research and development endeavors, particularly in the realms of nickel and palladium recovery and purification.
Introduction to Vic-Dioximes in Solvent Extraction
Vic-dioximes are a class of organic compounds characterized by two adjacent oxime functionalities (=N-OH). These ligands are renowned for their ability to form stable, intensely colored, and often sparingly soluble complexes with various transition metal ions. This property makes them invaluable reagents in both gravimetric analysis and solvent extraction processes. The general mechanism involves the deprotonation of the oxime groups to form a bidentate ligand that coordinates with a metal ion, creating a stable five-membered chelate ring. Typically, two molecules of the dioxime ligand are required to neutralize the charge of a divalent metal ion, forming a neutral complex that is readily extractable into an organic solvent.
Nioxime (1,2-Cyclohexanedione dioxime) is a widely used vic-dioxime that has demonstrated high efficacy in the selective extraction of several metal ions, most notably palladium and nickel. Its cyclohexane backbone provides a rigid framework that influences the stability and solubility of the resulting metal complexes.
1,2-Cycloundecanedione dioxime , featuring a larger and more flexible eleven-membered cycloalkane ring, is a structural analogue of Nioxime. While experimental data on its extraction efficiency is scarce, its chemical structure suggests it would operate under similar chelating principles. The larger ring size, however, is expected to introduce distinct steric and electronic effects that could influence its extraction behavior.
Comparative Extraction Efficiency: A Data-Driven and Theoretical Analysis
Nioxime: Proven Performance in Metal Extraction
Nioxime has been the subject of numerous studies, providing a solid foundation of its extraction capabilities.
Palladium Extraction:
Nioxime is a highly effective extractant for palladium. Studies have shown that it can achieve quantitative recovery of palladium from highly acidic aqueous solutions. For instance, research on the separation of palladium from high-level liquid waste demonstrated a recovery of over 99.5% using a solution of α-benzoin oxime (a related oxime) in an organic solvent[1]. The efficiency of palladium extraction with oxime-based extractants is generally high in acidic conditions.
Nickel Extraction:
While specific solvent extraction efficiency data for Nioxime with nickel is not as prevalent in the readily available literature, its close analogue, dimethylglyoxime (DMG), provides a strong predictive model. Studies on nickel precipitation using DMG have shown efficiencies as high as 98.5% at a pH of 8. This suggests that Nioxime would also exhibit optimal nickel chelation and subsequent extraction in a slightly alkaline environment. General reviews on nickel solvent extraction also indicate that hydroxyoximes are effective extractants, often at lower pH values compared to other chelating agents[2]. The optimal pH for nickel extraction with Nioxime is a critical parameter that requires careful optimization for a given aqueous feed.
| Metal Ion | Reagent | Aqueous Phase Conditions | Organic Phase | Extraction Efficiency (%) | Reference |
| Palladium (II) | Nioxime (inferred from related oximes) | Acidic (e.g., HNO₃) | Solvesso 100 | > 99.5 | [1] |
| Nickel (II) | Nioxime (inferred from DMG) | pH ≈ 8 | Various (e.g., Chloroform, Kerosene) | Potentially > 98 | Inferred from related studies |
Theoretical Considerations for 1,2-Cycloundecanedione dioxime
In the absence of direct experimental data, we can postulate the potential extraction behavior of 1,2-Cycloundecanedione dioxime based on its structural differences from Nioxime. The key differentiator is the large, flexible undecane ring.
Steric Effects: The larger and more flexible eleven-membered ring of 1,2-Cycloundecanedione dioxime could present several steric implications. The increased conformational flexibility might allow for a more adaptable coordination geometry around the metal ion. However, this same flexibility could also lead to less pre-organization of the ligand for metal binding, potentially impacting the kinetics of complex formation. The larger ring may also introduce steric hindrance that could affect the close packing of the resulting metal complexes in the solid state or their solvation in the organic phase.
Electronic Effects: The alkyl nature of the undecane ring is electron-donating. Compared to the cyclohexane ring of Nioxime, the larger alkyl framework of 1,2-Cycloundecanedione dioxime might slightly increase the electron density on the oxime nitrogen atoms. This enhanced basicity could lead to stronger coordination with the metal ion and potentially increased stability of the resulting chelate.
Solubility: The larger, more lipophilic undecane ring is expected to increase the solubility of both the free ligand and its metal complexes in non-polar organic solvents. This could be advantageous in solvent extraction processes, potentially allowing for higher loading capacities in the organic phase and reducing the likelihood of third-phase formation.
| Feature | Nioxime (1,2-Cyclohexanedione dioxime) | 1,2-Cycloundecanedione dioxime (Theoretical) |
| Alkyl Ring Size | 6-membered (Cyclohexane) | 11-membered (Cycloundecane) |
| Flexibility | Relatively rigid | Highly flexible |
| Lipophilicity | Moderate | High |
| Expected Metal Complex Stability | High (experimentally verified) | Potentially higher due to electronic effects, but could be offset by steric factors. |
| Expected Solubility in Organic Solvents | Good | Excellent |
| Potential Extraction Efficiency | Proven high for Pd, inferred high for Ni | Potentially comparable or higher than Nioxime, contingent on the interplay of steric and electronic factors. |
Experimental Protocols
The following is a generalized, self-validating protocol for the solvent extraction of a metal ion using a vic-dioxime, exemplified with Nioxime for nickel extraction. This protocol can be adapted for 1,2-Cycloundecanedione dioxime, with the understanding that optimal parameters may vary.
Protocol: Solvent Extraction of Nickel(II) using Nioxime
1. Preparation of Reagents:
-
Aqueous Feed Solution: Prepare a stock solution of Ni(II) (e.g., from NiSO₄·6H₂O or NiCl₂·6H₂O) of known concentration in deionized water. The final concentration should be within the analytical range of the chosen detection method (e.g., AAS, ICP-OES).
-
Nioxime Solution: Prepare a solution of Nioxime in a suitable immiscible organic solvent (e.g., chloroform, kerosene, toluene). The concentration will depend on the expected concentration of nickel in the aqueous phase and the desired stoichiometric excess.
-
pH Adjustment Solutions: Prepare solutions of a suitable acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH or NH₄OH) for pH adjustment of the aqueous phase.
-
Stripping Solution: Prepare an acidic solution to strip the extracted nickel from the organic phase (e.g., 1 M HCl or 1 M H₂SO₄).
2. Extraction Procedure:
-
In a separatory funnel, place a known volume of the aqueous nickel solution.
-
Adjust the pH of the aqueous solution to the desired value (e.g., pH 8 for nickel) using the acid and base solutions, monitoring with a calibrated pH meter.
-
Add a known volume of the Nioxime organic solution to the separatory funnel.
-
Shake the funnel vigorously for a predetermined amount of time (e.g., 5-15 minutes) to ensure thorough mixing and allow for the complexation and transfer of the nickel-Nioxime complex into the organic phase.
-
Allow the two phases to separate completely.
-
Carefully drain the aqueous phase (raffinate) into a separate container.
-
The organic phase now contains the extracted nickel complex.
3. Stripping Procedure:
-
To the separatory funnel containing the nickel-loaded organic phase, add a known volume of the stripping solution.
-
Shake the funnel vigorously for a predetermined time to allow the acidic solution to break the nickel-Nioxime complex and transfer the nickel ions back into the aqueous phase.
-
Allow the phases to separate.
-
Drain the aqueous stripping solution, which now contains the recovered nickel, into a clean container.
4. Analysis:
-
Analyze the initial aqueous feed solution, the raffinate, and the stripping solution for their nickel content using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma - Optical Emission Spectrometry).
-
The extraction efficiency can be calculated using the following formula: % Extraction = [(Initial Ni concentration - Raffinate Ni concentration) / Initial Ni concentration] * 100
Visualizing the Chemistry: Structures and Mechanisms
Chemical Structures
Caption: Chemical structures of Nioxime and 1,2-Cycloundecanedione dioxime.
Metal Chelation and Extraction Workflow
Caption: Generalized workflow for metal ion extraction using a dioxime ligand.
Conclusion and Future Outlook
Nioxime stands as a robust and well-validated chelating agent for the efficient extraction of palladium and, by strong inference from related compounds, nickel. Its performance is well-documented, providing a reliable baseline for process development.
1,2-Cycloundecanedione dioxime, while lacking empirical data, presents an intriguing alternative. Its larger, more lipophilic structure theoretically offers advantages in terms of solubility in organic solvents and potentially enhanced complex stability. However, the increased flexibility of the undecane ring introduces steric factors that could either hinder or facilitate metal chelation.
To definitively ascertain the comparative efficacy of 1,2-Cycloundecanedione dioxime, empirical studies are essential. Researchers are encouraged to perform direct comparative experiments following the protocol outlined in this guide. Such studies would not only provide valuable data for this specific compound but also contribute to a broader understanding of the structure-activity relationships within the versatile family of vic-dioxime chelating agents.
References
-
Separation of palladium from high level liquid waste of PUREX origin by solvent extraction and precipitation methods using oximes. (2001). Journal of Radioanalytical and Nuclear Chemistry. [Link]
-
A Review on Solvent Extraction of Nickel. (2014). International Journal of Engineering Research & Technology. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
